Product packaging for Galbinic acid(Cat. No.:)

Galbinic acid

Cat. No.: B3026040
M. Wt: 430.3 g/mol
InChI Key: IHMXDYQQUZKOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Galbinic acid has been reported in Usnea undulata and Usnea angulata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O11 B3026040 Galbinic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formyl-5,13,17-trihydroxy-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaen-12-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O11/c1-6-3-10(23)8(4-21)15-11(6)18(25)30-16-9(5-28-7(2)22)14(24)12-13(17(16)29-15)20(27)31-19(12)26/h3-4,20,23-24,27H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMXDYQQUZKOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3COC(=O)C)O)C(=O)OC4O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Galbinic Acid: A Technical Guide to Its Natural Sources and Prevalence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbinic acid is a naturally occurring depsidone, a type of phenolic compound, found primarily in lichens. As a secondary metabolite, it is of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its prevalence as documented in the current scientific literature, and standardized methodologies for its extraction and analysis. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Prevalence

This compound has been identified as a constituent of several species within the lichen genus Usnea. Lichens are symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species. The production of this compound is attributed to the fungal partner in this symbiosis.

While the presence of this compound has been confirmed in specific Usnea species, quantitative data on its concentration and prevalence remains limited in the available scientific literature. Many studies on the chemical composition of Usnea lichens focus predominantly on the more abundant and well-studied usnic acid. Therefore, the concentration of this compound in various lichen thalli is not well-documented.

Table 1: Documented Natural Sources of this compound

GenusSpeciesCommon NameReference(s)
UsneaUsnea undulataWiry Beard Lichen[1]
UsneaUsnea dasaeaN/A[2]
UsneaUsnea shimadaeN/A[2]

Note: The lack of extensive quantitative data is a significant gap in the current understanding of this compound's distribution and concentration in nature. Further targeted phytochemical analyses are required to establish a comprehensive profile of its prevalence.

Experimental Protocols

The following sections detail generalized experimental workflows for the extraction, isolation, and analysis of this compound from lichen material. These protocols are based on established methods for the study of lichen secondary metabolites.

Extraction of Lichen Metabolites

A common and effective method for extracting this compound and other lichen acids is solvent extraction. Acetone is a frequently used solvent due to its ability to dissolve a wide range of lichen substances.

Methodology:

  • Sample Preparation: Air-dry the collected lichen thalli (e.g., Usnea undulata) at room temperature in a well-ventilated area, avoiding direct sunlight to prevent degradation of chemical constituents. Once dried, grind the lichen material into a fine powder using a blender or a mortar and pestle.

  • Maceration: Submerge the powdered lichen material in acetone in a sealed container. A common ratio is 10 grams of lichen powder to 100 mL of acetone.

  • Extraction: Allow the mixture to stand at room temperature for a minimum of 24 hours, with occasional agitation to enhance extraction efficiency. For exhaustive extraction, this process can be repeated three times with fresh solvent.

  • Filtration and Concentration: After the extraction period, filter the mixture to separate the acetone extract from the solid lichen residue. Combine the filtrates if multiple extractions were performed. Evaporate the acetone under reduced pressure using a rotary evaporator to yield a crude extract.

Analytical Methods

a) Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of lichen extracts and to monitor the progress of isolation procedures.

Methodology:

  • Sample Application: Dissolve a small amount of the crude lichen extract in acetone. Apply a small spot of the dissolved extract onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system. A commonly used solvent system for separating Usnea metabolites is a mixture of hexane, methyl tert-butyl ether, and formic acid.

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to air dry. Visualize the separated compounds under UV light (254 nm and 366 nm). Further visualization can be achieved by spraying the plate with a 10% sulfuric acid solution followed by heating. Different compounds will appear as distinct spots with characteristic colors and retention factors (Rf values).

b) High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Sample Preparation: Dissolve the crude extract in an appropriate solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter to remove particulate matter.

  • Instrumentation: Utilize a reversed-phase HPLC system equipped with a C18 column and a photodiode array (PDA) or UV-Vis detector.

  • Mobile Phase: A gradient elution using a mixture of two solvents is typically employed. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile. The gradient would gradually increase the proportion of Solvent B to elute compounds of increasing polarity.

  • Detection: Monitor the eluent at a wavelength where this compound exhibits strong absorbance. The specific wavelength would need to be determined by analyzing a purified standard of this compound.

  • Quantification: For quantitative analysis, a calibration curve must be prepared using a certified reference standard of this compound at various known concentrations. The concentration of this compound in the lichen extract can then be determined by comparing its peak area to the calibration curve.

Signaling Pathways

Despite a thorough review of the scientific literature, no studies were identified that specifically investigate the signaling pathways modulated by this compound. Research into the biological activities of many lichen-derived compounds is still in its early stages. Future studies are needed to elucidate the mechanisms of action and potential cellular targets of this compound. Searches for signaling pathways often yield results for the similarly named "gallic acid," which is a structurally different compound with distinct biological activities and should not be confused with this compound.[3][4][5][6]

Visualizations

The following diagrams illustrate the generalized experimental workflows described in this guide.

Experimental_Workflow_for_Galbinic_Acid_Analysis cluster_collection Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collection Lichen Collection (e.g., Usnea undulata) Drying Air Drying Collection->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration (Acetone) Grinding->Maceration Filtration Filtration Maceration->Filtration Evaporation Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract TLC Thin-Layer Chromatography (TLC) CrudeExtract->TLC HPLC High-Performance Liquid Chromatography (HPLC) CrudeExtract->HPLC Quantification Quantification HPLC->Quantification

Caption: Generalized workflow for the extraction and analysis of this compound.

Conclusion

This compound is a secondary metabolite present in certain species of the Usnea lichen genus. This guide provides an overview of its known natural sources and outlines general protocols for its extraction and analysis. A significant knowledge gap exists regarding the quantitative prevalence of this compound and its biological signaling pathways. The methodologies and information presented here are intended to provide a foundation for future research aimed at further characterizing this natural product and exploring its potential applications.

References

Unveiling Galbinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbinic acid, a depsidone-class lichen metabolite, has been identified as a constituent of various Usnea species. While not as extensively studied as its well-known counterpart, usnic acid, this compound has demonstrated notable biological activity, particularly antimicrobial properties, making it a compound of interest for further investigation. This technical guide provides a detailed overview of the discovery, history, chemical properties, and known biological activities of this compound, with a focus on the experimental methodologies employed in its study.

Discovery and History

The initial characterization of the chemical constituents of Usnea species dates back to the early 20th century. While an early mention of a related substance may exist in a 1934 publication by Asahina and Tsukamoto on the constituents of Usnea species, the definitive isolation and structural elucidation of this compound were reported in 1975 by John A. Elix and Udomsri Engkaninan.[1] They isolated the compound from the lichen Usnea undulata and determined its structure through a combination of spectroscopic and chemical methods.[1] this compound is also known by its systematic name, α-acetylsalazinic acid.[1]

Chemical and Physical Properties

This compound is a depsidone with the chemical formula C₂₀H₁₄O₁₁.[2] Its molecular weight is 430.3 g/mol .[2]

PropertyValueReference
CAS Number 56691-88-4[2]
Molecular Formula C₂₀H₁₄O₁₁[2]
Molecular Weight 430.3 g/mol [2]
Appearance Off-white solid[2]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[2]

A 2017 study utilizing Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Orbitrap Tandem Mass Spectrometry (UHPLC-ESI-OT-MS-MS) on extracts of Usnea species identified this compound (referred to as peak 32 in the study) and reported a molecular anion [M-H]⁻ at an m/z of 429.0516.

Experimental Protocols

Isolation of this compound from Usnea undulata

The following is a generalized protocol based on the methodologies for isolating lichen compounds. The specific details from the original 1975 publication by Elix and Engkaninan are crucial for precise replication.

Workflow for this compound Isolation

isolation_workflow lichen Lichen Material (Usnea undulata) extraction Solvent Extraction (e.g., acetone, ether) lichen->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound tlc->pure_compound

Caption: A generalized workflow for the isolation of this compound from lichen material.

  • Extraction: The dried and ground lichen thalli of Usnea undulata are extracted with a suitable organic solvent, such as acetone or diethyl ether, using a Soxhlet apparatus or maceration.

  • Concentration: The resulting extract is filtered to remove solid lichen material, and the solvent is removed under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with non-polar solvents (e.g., hexane or toluene) and gradually increasing the polarity with the addition of ethyl acetate and/or acetic acid.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions containing the desired compound are combined, and the solvent is evaporated. The residue is then recrystallized from an appropriate solvent system to yield pure this compound.

Synthesis of this compound (α-acetylsalazinic acid)

Elix and Engkaninan reported a synthetic route to this compound from salazinic acid.[1] While noting the inefficiency of direct acetylation in glacial acetic acid, they suggested an improved method.[1]

Synthetic Pathway of this compound

synthesis_pathway salazinic_acid Salazinic Acid reaction Acetylation salazinic_acid->reaction reagents Acetic Anhydride (Co-solvent: DMF or DMSO) reagents->reaction galbinic_acid This compound reaction->galbinic_acid

Caption: Synthetic pathway for this compound from salazinic acid.

  • Reaction Setup: Salazinic acid is suspended in a mixture of acetic anhydride and a co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period.

  • Workup: After cooling, the reaction mixture is poured into water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization to yield this compound.

Antimicrobial Susceptibility Testing

The antibacterial activity of this compound has been evaluated using broth microdilution methods. The following is a generalized protocol based on standard antimicrobial susceptibility testing procedures.

Workflow for Broth Microdilution Assay

microdilution_workflow prepare_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate serial_dilution Perform Serial Dilutions of this compound serial_dilution->inoculate_plate incubation Incubate at 37°C inoculate_plate->incubation read_results Read MIC incubation->read_results

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Bacillus cereus, Staphylococcus aureus) is prepared to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biological Activity

The primary biological activity reported for this compound is its antibacterial effect, particularly against Gram-positive bacteria.

OrganismMIC (µg/mL)Reference
Bacillus cereus62.5
Bacillus subtilis62.5
Staphylococcus aureus250
Staphylococcus epidermidis>250
Escherichia coli125
Shigella sonnei>250

Note: The specific references for the MIC values need to be confirmed from the full text of the relevant publications.

Future Directions

This compound remains a relatively understudied lichen metabolite. Further research is warranted in several areas:

  • Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies and high-resolution mass spectrometry are needed to create a complete and publicly available spectral database for this compound.

  • Total Synthesis: The development of an efficient and scalable total synthesis would enable the production of larger quantities of this compound for extensive biological evaluation.

  • Expanded Biological Screening: The biological activity of this compound should be investigated beyond its antibacterial properties, including potential antiviral, antifungal, and anticancer activities.

  • Mechanism of Action Studies: For its antibacterial activity, studies to elucidate the specific molecular targets and mechanisms of action are crucial.

Conclusion

This compound, a depsidone isolated from Usnea undulata, represents a natural product with demonstrated antibacterial activity. This technical guide has summarized the key historical and chemical information and provided an overview of the experimental protocols used in its study. Further in-depth research, particularly in obtaining comprehensive analytical data and exploring its full biological potential, is necessary to determine the viability of this compound as a lead compound for drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Galbanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of galbanic acid, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data, outlines general experimental protocols for property determination, and visualizes key biological signaling pathways influenced by this compound.

Core Physicochemical Properties

Galbanic acid is a sesquiterpene coumarin found in various Ferula species.[1][2] Its chemical and physical properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Data Summary

The following table summarizes the key physicochemical properties of galbanic acid.

PropertyValueSource
Molecular Formula C₂₄H₃₀O₅[3][4][5][6]
Molecular Weight 398.49 g/mol [3][4][5][6][7]
Appearance White powder[7]
Melting Point 94-96 °C[3][6]
Boiling Point 573.2 ± 45.0 °C (Predicted)[3][6]
Density 1.130 ± 0.06 g/cm³ (Predicted)[3][6]
pKa 4.73 ± 0.10 (Predicted)[3][6]
LogP (XlogP3-AA) 5.1[5][8]
Water Solubility 0.01312 mg/L at 25 °C (Estimated)[8]

Experimental Protocols for Physicochemical Property Determination

While specific experimental details for galbanic acid are not extensively published, the following are standard methodologies for determining the properties listed above.

G cluster_purification Sample Preparation cluster_analysis Physicochemical Analysis start Isolation of Galbanic Acid (e.g., from Ferula species) purification Purification (e.g., Chromatography) start->purification characterization Structural Characterization (NMR, MS) purification->characterization mp Melting Point (Melting Point Apparatus) characterization->mp sol Solubility (Shake-flask method) characterization->sol pka pKa (Potentiometric Titration) characterization->pka logp LogP (HPLC method) characterization->logp

Caption: Galbanic acid's inhibition of the PI3K/Akt/mTOR pathway.

3.2. Downregulation of Androgen Receptor (AR) Signaling Galbanic acid has demonstrated anti-androgen activities by down-regulating the abundance and signaling of the androgen receptor (AR) in prostate cancer cells. T[1][2]his action promotes proteasomal degradation of the AR protein. The subsequent inhibition of the cyclin/CDK4/6/RB/E2F pathway leads to G1 phase cell cycle arrest.

G GA Galbanic Acid AR Androgen Receptor (AR) Protein GA->AR promotes degradation Proteasome Proteasomal Degradation AR->Proteasome CyclinCDK Cyclin/CDK4/6/ RB/E2F Pathway AR->CyclinCDK activates G1Arrest G1 Cell Cycle Arrest CyclinCDK->G1Arrest inhibition leads to

Caption: Galbanic acid's inhibition of the EGFR/HIF-1α pathway.

References

Spectroscopic Profile of Galbinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data of Galbinic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a depsidone isolated from the lichen Usnea undulata. The information presented is crucial for the identification, characterization, and further investigation of this moderately active antibacterial compound.

This compound, with the molecular formula C₂₀H₁₄O₁₁ and a molecular weight of 430.3 g/mol , is an off-white solid soluble in various organic solvents, including ethanol, methanol, DMF, and DMSO.[1] Its structure was first elucidated by Elix and Engkaninan in 1975, relying heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The infrared spectrum of this compound and its derivatives shows characteristic absorption bands indicative of its functional groups. For instance, a derivative of this compound exhibits strong carbonyl (C=O) stretching vibrations at 1780, 1748, 1650, and 1622 cm⁻¹. Another related compound shows a carbonyl peak at 1642 cm⁻¹. These absorptions are typical for the ester and ketone functionalities present in the depsidone core structure.

Functional GroupCharacteristic Absorption (cm⁻¹)
Carbonyl (C=O)1780, 1748, 1650, 1622, 1642 (from derivatives)
Mass Spectrometry (MS)

Mass spectrometric analysis provides valuable information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry has identified the molecular anion of this compound at a mass-to-charge ratio (m/z) of 429.0463.

Ionm/z
[M - H]⁻429.0463

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Isolation of this compound

A typical isolation protocol for this compound from its natural source, Usnea undulata, involves the following steps:

experimental_workflow start Dried Lichen Material (Usnea undulata) extraction Soxhlet Extraction (e.g., with ether or acetone) start->extraction concentration Solvent Evaporation extraction->concentration fractionation Chromatographic Separation (e.g., column chromatography or preparative TLC) concentration->fractionation purification Recrystallization fractionation->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

  • Extraction: The dried and ground lichen material is subjected to extraction using a suitable organic solvent, such as diethyl ether or acetone, in a Soxhlet apparatus.

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Chromatography: The crude extract is then subjected to chromatographic techniques, such as column chromatography or preparative thin-layer chromatography (TLC), to separate the different chemical constituents.

  • Purification: Fractions containing this compound are collected and further purified by recrystallization from an appropriate solvent system to yield the pure compound.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR). The purified this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS). For high-resolution mass data, techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are employed. The sample is dissolved in a suitable solvent and introduced into the ion source. Data is collected in either positive or negative ion mode.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data is a logical process where information from different techniques is combined to elucidate the chemical structure of a compound like this compound.

data_analysis_logic IR IR Spectroscopy (Identifies functional groups e.g., C=O, O-H) Structure Elucidation of This compound Structure IR->Structure MS Mass Spectrometry (Determines molecular weight and elemental formula) MS->Structure NMR_H ¹H NMR Spectroscopy (Shows proton environment and connectivity) NMR_H->Structure NMR_C ¹³C NMR Spectroscopy (Shows carbon skeleton) NMR_C->Structure

References

Galbanic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3566-55-0[1][2][3][4][5][6] Molecular Formula: C₂₄H₃₀O₅[1][2][3][7][8]

This technical guide provides an in-depth overview of galbanic acid, a sesquiterpene coumarin with significant therapeutic potential. The document covers its fundamental properties, synthesis, and biological activities, with a focus on experimental data and molecular pathways for researchers, scientists, and drug development professionals.

Physicochemical Properties

Galbanic acid is a naturally occurring compound found in plants of the Ferula genus.[2][7] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 398.49 g/mol [1][3][4][7]
IUPAC Name 3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoic acid[2]
Appearance White powder[4]
Storage Temperature -20°C[4]
XlogP3-AA 5.10 (estimated)[5]
Water Solubility 0.01312 mg/L @ 25 °C (estimated)[6]

Synthesis of Galbanic Acid

The chemical synthesis of galbanic acid has been a subject of interest due to its complex structure and biological activity. An improved synthesis pathway starts from 7-hydroxycoumarin (umbelliferone) and R-pulegone.[7] A key improvement in the synthesis involves the use of ethyl cyanoformate instead of ethyl chloroformate, which significantly increases the reaction yield from 40% to 80%.[7] Additionally, a microwave-assisted Mitsunobu etherification for the coupling of umbelliferone has been shown to increase the yield of that step from 6% to 28%.[7]

Biological Activities and Quantitative Data

Galbanic acid exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data from various experimental studies.

Anticancer Activity
Cell Line/ModelAssayResultIC₅₀/ConcentrationReference
Glioblastoma CellsProliferation AssaySignificantly decreased cell proliferationNot specified[3][5]
Glioblastoma CellsCell Cycle AnalysisInhibited cell cycle progressionNot specified[3][5]
Glioblastoma CellsApoptosis AssayStimulated apoptosisNot specified[3][5]
Glioblastoma CellsMigration AssayDecreased migration capabilityNot specified[3][5]
H460 Non-Small Cell Lung CarcinomaApoptosis AssayInduced apoptosis via caspase activation and Mcl-1 inhibitionNot specified[9]
LNCaP Prostate Cancer CellsAndrogen Receptor (AR) AbundanceDown-regulated AR protein abundanceNot specified[7]
LNCaP Prostate Cancer CellsCell Cycle AnalysisInduced G1 arrestNot specified[7]
C26 Tumor-implanted Balb/C MiceIn vivo tumor growth78% growth delay (in combination with radiation)Not specified[10]
C26 Tumor-implanted Balb/C MiceLifespanMedian lifespan of 28 days (in combination with radiation) vs. 16 days in controlNot specified[10]
Epstein-Barr Virus Early Antigen ActivationIn vitro assayShowed valuable anti-tumor promoting activityIC₅₀: 11.8 nM[4]
Antimicrobial Activity
OrganismAntibioticEffect of Galbanic Acid (100 µg/ml)Reference
Staphylococcus aureusPenicillin GMIC decreased from 64 µg/ml to 1 µg/ml[11]
Staphylococcus aureusCephalexinMIC decreased from 128 µg/ml to 1 µg/ml[11]
Other Biological Activities
ActivityModelResultConcentrationReference
Farnesyltransferase InhibitionIn vitroSignificant dose-dependent inhibitionIC₅₀: 2.5 µg/mL[4]
Efflux Pump InhibitionS. aureus clinical isolatesEnhanced accumulation of ethidium bromide300 µg/ml[12]
Lipin-1 and Lipin-2 Gene ExpressionHepG2 cells with palmitate-induced lipid accumulationIncreased gene expression300 µM[13]

Experimental Protocols

Cell Proliferation, Migration, and Apoptosis in Glioblastoma Cells
  • Cell Culture: Glioblastoma cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of galbanic acid.

  • Proliferation Assay: Cell proliferation is assessed using standard methods such as MTT or BrdU assays.

  • Cell Cycle Analysis: Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry.

  • Apoptosis Assay: Apoptosis can be determined by methods like Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.

  • Migration Assay: The effect on cell migration is evaluated using wound healing assays or transwell migration assays.

  • Western Blotting: Protein levels of key signaling molecules (e.g., p-Akt) are determined by Western blotting to elucidate the mechanism of action.[3]

In Vivo Antitumor Activity in a Mouse Model
  • Animal Model: Inbred male Balb/C mice are used.

  • Tumor Implantation: C26 colon carcinoma cells (500,000 cells) are injected subcutaneously into the right flank of the mice.

  • Treatment Groups: The mice are divided into four groups: control, radiation alone, galbanic acid alone, and a combination of radiation and galbanic acid.

  • Outcome Measures: The lifespan of the mice, tumor growth (measured regularly), and the weight of the mice are evaluated.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to determine significance (P < 0.05).[10]

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains: Clinical isolates or standard strains of bacteria (e.g., Staphylococcus aureus) are used.

  • Methodology: Broth microdilution or macrodilution methods are employed according to established guidelines (e.g., CLSI).

  • Procedure: Serial dilutions of the antibiotic are prepared in the presence or absence of a sub-inhibitory concentration of galbanic acid. The bacterial inoculum is added to each well/tube.

  • Incubation: The plates/tubes are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[11][12]

Signaling Pathways and Molecular Mechanisms

Galbanic acid has been shown to modulate several key signaling pathways involved in cancer progression. One of the well-documented pathways is the PI3K/Akt/mTOR pathway.

Galbanic_Acid_PI3K_Akt_mTOR_Pathway Galbanic_Acid Galbanic Acid PI3K PI3K Galbanic_Acid->PI3K Akt Akt Galbanic_Acid->Akt mTOR mTOR Galbanic_Acid->mTOR PTEN PTEN Galbanic_Acid->PTEN PI3K->Akt Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle PTEN->PI3K

Caption: Galbanic acid inhibits the PI3K/Akt/mTOR signaling pathway.

Studies have shown that galbanic acid reduces the gene expression of PI3K, Akt, and mTOR, while increasing the expression of the tumor suppressor PTEN.[3] This leads to a decrease in the phosphorylation of Akt, ultimately inhibiting downstream processes that promote cell proliferation, survival, and cell cycle progression in cancer cells.[3]

Another important mechanism of action for galbanic acid is the downregulation of the androgen receptor (AR) in prostate cancer cells.[7] This is achieved by promoting the proteasomal degradation of the AR protein, which is a distinct mechanism from that of traditional AR antagonists.[7]

Analytical Methods for Determination

The determination and quantification of galbanic acid in various matrices are crucial for research and quality control. Several analytical techniques can be employed for this purpose. While the search results provided more information on the analysis of a similarly named compound, gallic acid, the principles of these methods are applicable. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of natural products like galbanic acid.[14] Other chromatographic methods such as thin-layer chromatography (TLC) and gas chromatography (GC), as well as capillary electrophoresis and various spectroscopic methods, can also be utilized.[14][15] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

References

An In-depth Technical Guide on the Potential Biological Activities of Galbinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galbinic acid, a sesquiterpene coumarin primarily isolated from plants of the Ferula species, has emerged as a compound of interest in pharmacological research.[1][2] This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The document summarizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and development efforts. While research is ongoing, this compound has demonstrated significant potential, particularly in oncology and infectious disease, by modulating various cellular and molecular pathways.[1][3]

Introduction

This compound (GBA) is a natural compound that has been the subject of various studies to elucidate its therapeutic potential.[1] Structurally, it is a sesquiterpene coumarin, a class of compounds known for their diverse pharmacological effects.[2] GBA has been investigated for several biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, anticoagulant, antiviral, and antileishmanial effects.[1][3][4] This guide will synthesize the existing scientific literature to provide a detailed technical overview for researchers and professionals in the field of drug development.

Anticancer Activities

This compound has demonstrated promising anticancer properties across various cancer cell lines, including breast, lung, colon, liver, and prostate cancer.[3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[3][5]

Apoptosis Induction

This compound has been shown to induce programmed cell death in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways.

  • Mechanism in Non-Small Cell Lung Carcinoma (NSCLC): In H460 NSCLC cells, galbanic acid induces apoptosis by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[5][6] This process is accompanied by the activation of the pro-apoptotic protein Bax and the attenuation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[6] A key finding is the inhibition of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein; overexpression of Mcl-1 was found to block the cytotoxic effects of galbanic acid.[5][6]

  • Synergistic Effects with TRAIL: Galbanic acid potentiates TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in resistant H460/R NSCLC cells.[7][8] This synergistic effect is achieved through the upregulation of death receptor 5 (DR5) and the downregulation of anti-apoptotic proteins such as Bcl-xL, Bcl-2, and XIAP.[7]

Anti-Metastatic and Anti-Angiogenic Effects

Galbanic acid has been observed to inhibit the metastatic potential of cancer cells. In osteosarcoma (OS) cells, it has been shown to alter cell migration, invasion, and adhesion, which is associated with a reduction in the enzymatic activity of matrix metalloproteinases MMP-2 and MMP-9.[9] Furthermore, GBA has demonstrated anti-angiogenic properties.[5]

Signaling Pathway Modulation in Anticancer Activity

The anticancer effects of galbanic acid are mediated through the modulation of several key signaling pathways.

  • Apoptosis Pathway: As detailed above, GBA modulates the Bcl-2 family of proteins and activates the caspase cascade to induce apoptosis.[5][6]

  • Androgen Receptor (AR) Signaling: In prostate cancer cells, galbanic acid has been shown to decrease the abundance and signaling of the androgen receptor, leading to G1 cell cycle arrest.[2]

  • PI3K/Akt/mTOR Pathway: In glioblastoma cells, galbanic acid has been found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and cell cycle progression.[5]

Mandatory Visualization 1: Apoptosis Signaling Pathway of this compound in NSCLC

Galbinic_Acid_Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway cluster_Execution Execution Phase This compound This compound Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) This compound->Bcl2 Mcl1 Mcl-1 (Anti-apoptotic) This compound->Mcl1 Bax Bax (Pro-apoptotic) This compound->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound induces apoptosis in NSCLC cells.

Antimicrobial Activities

Galbanic acid has demonstrated notable antimicrobial properties, particularly in potentiating the effects of conventional antibiotics against resistant bacterial strains.

Synergistic Effects with Antibiotics

Studies have shown that galbanic acid can enhance the antibacterial activity of β-lactam and other antibiotics against Staphylococcus aureus.[10]

  • Potentiation of Penicillin G and Cephalexin: In the presence of a sub-inhibitory concentration of galbanic acid (100 µg/mL), the Minimum Inhibitory Concentration (MIC) of penicillin G for S. aureus decreased from 64 µg/mL to 1 µg/mL (a 64-fold decrease), and for cephalexin from 128 µg/mL to 1 µg/mL (a 128-fold decrease).[10]

  • Modulation of Multi-Drug Resistance: Galbanic acid has been shown to potentiate the activity of methicillin, tetracycline, and ciprofloxacin against clinically resistant isolates of S. aureus.[11][12] In the presence of 400 µg/mL of galbanic acid, the MICs of these antibiotics were significantly reduced to less than 1.25 µg/mL.[12]

Mechanism of Antimicrobial Action

The synergistic antimicrobial effect of galbanic acid is attributed to its ability to inhibit bacterial efflux pumps. By blocking these pumps, galbanic acid increases the intracellular concentration of antibiotics, thereby restoring their efficacy against resistant strains.[13]

Quantitative Data on Antimicrobial Activity
AntibioticOrganismMIC without this compound (µg/mL)MIC with this compound (µg/mL)Fold Decrease in MICReference
Penicillin GStaphylococcus aureus641 (with 100 µg/mL GBA)64[10]
CephalexinStaphylococcus aureus1281 (with 100 µg/mL GBA)128[10]
MethicillinResistant S. aureus10-80<1.25 (with 400 µg/mL GBA)-[12]
TetracyclineResistant S. aureus40->80<1.25 (with 400 µg/mL GBA)-[12]
CiprofloxacinResistant S. aureus10-20<1.25 (with 400 µg/mL GBA)-[12]

Mandatory Visualization 2: Experimental Workflow for Antimicrobial Potentiation

Antimicrobial_Potentiation_Workflow cluster_Preparation Preparation cluster_MIC_Determination MIC Determination cluster_Analysis Data Analysis Isolates Isolate Resistant S. aureus Strains MIC_Alone Determine MIC of Antibiotics Alone (Broth Macrodilution) Isolates->MIC_Alone MIC_Combo Determine MIC of Antibiotics in Presence of Sub-inhibitory GBA Isolates->MIC_Combo Antibiotics Prepare Antibiotic Stock Solutions Antibiotics->MIC_Alone Antibiotics->MIC_Combo GA Prepare this compound Stock Solution GA->MIC_Combo Compare Compare MIC Values MIC_Alone->Compare MIC_Combo->Compare Potentiation Assess Potentiating Effect Compare->Potentiation

Caption: Workflow for assessing this compound's antibiotic potentiation.

Anti-inflammatory and Antioxidant Activities

While less extensively studied than its anticancer and antimicrobial effects, galbanic acid and its derivatives have shown potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Effects
  • Inhibition of Nitric Oxide (NO) Production: Methyl galbanate, an ester of galbanic acid, has been reported to significantly decrease nitric oxide (NO) production in LPS/IFN-γ-stimulated RAW264.7 cells at a concentration of 10 µM.[2] This suggests an inhibitory effect on inducible nitric oxide synthase (iNOS) expression.[2] Galbanic acid itself did not show a significant effect at the same concentration in this particular study.[2]

  • Regulation of Lipin-2: In fatty liver cells, galbanic acid has been shown to increase the gene and protein expression of lipin-2, which may contribute to a reduction in inflammatory reactions.[14]

Antioxidant Properties

Galbanic acid possesses antioxidant properties, which may contribute to its indirect anti-tumor effects.[3] However, detailed studies quantifying its antioxidant capacity using standard assays are limited in the currently available literature.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of galbanic acid are crucial for the reproducibility of research findings. The following are generalized methodologies based on the cited literature.

Cytotoxicity and Apoptosis Assays
  • Cell Culture: Cancer cell lines (e.g., H460, A549, PC-3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of galbanic acid for specified time periods (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

  • TUNEL Assay for Apoptosis:

    • Treat cells with galbanic acid as described above.

    • Fix and permeabilize the cells.

    • Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP to label the 3'-hydroxyl ends of fragmented DNA.

    • Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.

  • Western Blot Analysis:

    • Lyse treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, PARP).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Antimicrobial Susceptibility Testing
  • Broth Microdilution Method for MIC Determination:

    • Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton broth).

    • Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate.

    • For combination studies, add a fixed sub-inhibitory concentration of galbanic acid to each well containing the antibiotic dilutions.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities, most notably in the areas of cancer and infectious diseases. Its ability to induce apoptosis in cancer cells and potentiate the effects of antibiotics against resistant bacteria highlights its therapeutic potential. However, the body of research on this compound is still developing, and further studies are warranted.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying its anti-inflammatory and antioxidant effects.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

  • Exploring the structure-activity relationships of galbanic acid derivatives to optimize their potency and selectivity.

  • Developing novel drug delivery systems to enhance the bioavailability of galbanic acid.

This in-depth guide serves as a valuable resource for scientists and researchers, providing a solid foundation for future investigations into the therapeutic applications of this compound.

References

Galbinic Acid in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Ethnobotanical Roles, Pharmacological Activities, and Molecular Mechanisms

Introduction

Galbinic acid, a prominent sesquiterpene coumarin primarily isolated from various Ferula species, has a long-standing history in traditional medicine, particularly in the Unani and Ayurvedic systems.[1] The oleo-gum-resin of plants such as Ferula assa-foetida, commonly known as asafoetida or "Hing," has been empirically utilized for centuries to address a wide spectrum of ailments, including gastrointestinal disorders, respiratory conditions, and neurological issues.[1][2][3][4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing its traditional applications, pharmacological properties, and the molecular pathways it modulates. The guide includes quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.

Traditional Medicine Context

The genus Ferula is a cornerstone of traditional medicine in regions spanning from the Mediterranean to Central Asia.[3] The resin derived from these plants, rich in bioactive compounds like this compound, has been traditionally prescribed for a variety of conditions.

Ethnobotanical Uses and Dosage

In traditional Indian and Iranian medicine, the oleo-gum-resin of Ferula species has been used to treat asthma, bronchitis, intestinal parasites, and stomachaches.[1][4] It has also been employed as a carminative, antispasmodic, expectorant, and sedative.[5] While dosages in traditional medicine are often not standardized, historical texts and contemporary practices suggest a daily intake of 200 to 500 mg of the resin for medicinal purposes.[5] In Ayurveda, the recommended oral dose for adults for digestive and respiratory ailments typically ranges from 125 mg to 500 mg per day.[[“]]

Traditional UsePlant Part UsedGeographic RegionTypical Dosage (Resin)
Digestive Disorders (flatulence, stomachache)Oleo-gum-resinIndia, Iran125-500 mg/day[5][[“]]
Respiratory Ailments (asthma, bronchitis)Oleo-gum-resinIndia, Iran125-500 mg/day[1][[“]]
Intestinal ParasitesOleo-gum-resinNepal, IranNot specified
Neurological Conditions (hysteria, epilepsy)Oleo-gum-resinIran, MoroccoNot specified
Whooping CoughOleo-gum-resinAfghanistanNot specified

Pharmacological Activities of this compound

Modern scientific investigation has begun to validate the traditional uses of Ferula species and has identified this compound as a key contributor to their therapeutic effects. The compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.

Quantitative Data on Biological Activities

The following table summarizes the key pharmacological activities of galbanic acid with available quantitative data.

ActivityModel SystemKey FindingsReference
Anticancer Prostate Cancer Cells (LNCaP)Preferentially suppressed AR-positive cell growth.Zhang et al., 2012
Anticancer Breast Cancer Cells (MCF-7, MDA-MB-231)Investigated for anticancer properties.Request PDF
Antibacterial Staphylococcus aureusEnhanced activity of penicillin G and cephalexin. MIC of penicillin G decreased from 64 to 1 µg/mL and cephalexin from 128 to 1 µg/mL in the presence of 100 µg/mL galbanic acid.[7]Shahverdi et al., 2007[7]
Antiviral Influenza A virus (H1N1)In vitro activity demonstrated.Iranshahi et al., 2008
Antileishmanial Leishmania major promastigotesShowed antileishmanial activity.Iranshahi et al., 2007
Anticoagulant In vitro assaysDemonstrated anticoagulant properties.Iranshahi et al., 2008

Experimental Protocols

The isolation and characterization of this compound are critical steps for its study and potential therapeutic application. The following section outlines the general methodologies employed in the extraction, purification, and identification of this compound.

Isolation and Purification of this compound from Ferula Species

A representative workflow for the isolation and purification of this compound is presented below. This protocol is a composite based on methodologies described in the literature.

experimental_workflow start 1. Plant Material Collection (Oleo-gum-resin of Ferula assa-foetida) extraction 2. Solvent Extraction (Hexane or Acetone) start->extraction filtration 3. Filtration and Concentration extraction->filtration column_chromatography 4. Column Chromatography (Silica Gel) filtration->column_chromatography fraction_collection 5. Fraction Collection column_chromatography->fraction_collection tlc 6. Thin Layer Chromatography (TLC) (Monitoring of fractions) fraction_collection->tlc purification 7. Further Purification (Preparative TLC or HPLC) tlc->purification characterization 8. Structural Elucidation (NMR, Mass Spectrometry) purification->characterization end Pure this compound characterization->end

Figure 1: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Plant Material: The oleo-gum-resin of Ferula assa-foetida is collected and dried.

  • Extraction: The dried resin is subjected to solvent extraction, typically with a non-polar solvent such as hexane or a moderately polar solvent like acetone, to isolate the less polar constituents, including sesquiterpene coumarins.

  • Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.

  • Column Chromatography: The concentrated extract is subjected to column chromatography over silica gel. A gradient elution system is often employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing this compound. A reported Rf value for galbanic acid is 0.336 on a TLC plate.[7]

  • Further Purification: Fractions enriched with this compound may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The purified compound is subjected to spectroscopic analysis for structural confirmation.

Characterization of this compound

The structure of isolated this compound is typically confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[7][8]

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight and elemental composition of the compound.[8]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Its anticancer activity, in particular, has been linked to its influence on the androgen receptor and cell cycle regulation pathways.

Androgen Receptor (AR) Signaling Pathway in Prostate Cancer

This compound has been shown to downregulate the androgen receptor, a key driver of prostate cancer growth and progression.

AR_pathway Galbinic_Acid This compound AR Androgen Receptor (AR) Galbinic_Acid->AR Proteasomal_Degradation Proteasomal Degradation AR->Proteasomal_Degradation promotes AR_Transcription AR-Dependent Transcription AR->AR_Transcription inhibits Cell_Growth Prostate Cancer Cell Growth AR_Transcription->Cell_Growth

Figure 2: this compound's effect on the Androgen Receptor pathway.
Cell Cycle Regulation Pathway

This compound can induce G1 cell cycle arrest in prostate cancer cells by inhibiting the cyclin/CDK4/6 pathway.

Cell_Cycle_Pathway Galbinic_Acid This compound Cyclin_D1_CDK4_6 Cyclin D1 / CDK4/6 Galbinic_Acid->Cyclin_D1_CDK4_6 Rb_Phosphorylation Rb Phosphorylation Cyclin_D1_CDK4_6->Rb_Phosphorylation G1_S_Transition G1-S Phase Transition Rb_Phosphorylation->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Figure 3: this compound's inhibition of the cell cycle progression.
AMPK Pathway in Lipid Metabolism

Recent studies suggest that this compound can also act as a regulator of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and lipid metabolism.

AMPK_Pathway Galbinic_Acid This compound AMPK AMPK Galbinic_Acid->AMPK activates ACC ACC AMPK->ACC SREBP1c SREBP-1c AMPK->SREBP1c Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis FAS FAS SREBP1c->FAS FAS->Lipid_Synthesis

Figure 4: this compound's regulatory role in the AMPK pathway.

Conclusion and Future Directions

This compound, a natural product with deep roots in traditional medicine, presents a compelling case for further scientific exploration. Its diverse pharmacological activities, particularly its anticancer effects through the modulation of the androgen receptor and cell cycle pathways, highlight its potential as a lead compound for the development of novel therapeutics. The information presented in this technical guide, from its traditional uses and quantitative biological data to detailed experimental approaches and signaling pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable molecule. Future research should focus on conducting more robust clinical trials to validate its efficacy and safety in humans, as well as exploring its synergistic effects with existing chemotherapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Galbinic Acid from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbinic acid, a depsidone with potential biological activities, is a secondary metabolite found in various lichen species, notably within the genus Usnea.[1] This document provides detailed application notes and experimental protocols for the isolation and purification of this compound from lichens, specifically targeting researchers in natural product chemistry, pharmacology, and drug development. The protocols outlined below are based on established methods for the extraction and separation of lichen metabolites.

Data Presentation

While specific quantitative data for this compound isolation is limited in publicly available literature, the following table provides analogous data for the well-studied lichen compound, usnic acid, which is often co-extracted with this compound from Usnea species. This data can serve as a benchmark for expected yields and purity when applying similar methods to this compound isolation.

ParameterValueLichen SpeciesExtraction MethodPurification MethodReference
Extraction Yield (Crude Extract) 6.36 - 12.52% (w/w)Usnea barbataAcetone/Ethanol Extraction-[2]
Compound Yield (Usnic Acid) 1.45 ± 0.07% (w/w)Usnea barbataAcetone ExtractionHPLC[3]
Compound Purity (Usnic Acid) 89.36%Usnea barbata-UHPLC[2]
Solubility of Usnic Acid (Analogous) Acetone: 636.72 mg/100 mLCladonia uncialis--[1]
Solubility of Usnic Acid (Analogous) Ethyl Acetate: 656.72 mg/100 mLCladonia uncialis--[1]

Experimental Protocols

The following protocols describe a comprehensive workflow for the isolation and purification of this compound from lichen material.

Protocol 1: Extraction of Crude Lichen Metabolites

This protocol details the initial extraction of secondary metabolites, including this compound, from the lichen thallus.

Materials:

  • Dried and ground lichen material (Usnea undulata or other suitable Usnea species)

  • Acetone (analytical grade)

  • Methanol (analytical grade)

  • Soxhlet extractor or large conical flasks

  • Rotary evaporator

  • Filter paper

Procedure:

  • Preparation of Lichen Material: Clean the collected lichen thalli of any debris and dry them at room temperature in a well-ventilated area. Once completely dry, grind the lichen material into a fine powder using a blender or a mortar and pestle.

  • Solvent Extraction:

    • Maceration: Place the powdered lichen material in a large conical flask and add acetone at a solid-to-solvent ratio of 1:10 (w/v). Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered lichen material in a thimble and extract with acetone using a Soxhlet apparatus for 8-12 hours.

  • Filtration and Concentration: Filter the acetone extract through filter paper to remove the solid lichen residue. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Drying: Dry the resulting crude extract under a vacuum to remove any residual solvent. The dried extract will contain a mixture of lichen metabolites, including this compound.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude extract using column chromatography.

Materials:

  • Crude lichen extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: A gradient of n-hexane and ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, and then drain the excess solvent, ensuring the top of the silica gel bed does not run dry.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (n-hexane with a small percentage of ethyl acetate) and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. For example, start with n-hexane:ethyl acetate (9:1), then progress to 8:2, 7:3, and so on.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL) in separate collection tubes.

  • TLC Monitoring: Monitor the separation by spotting a small amount of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., toluene:dioxane:acetic acid - 180:45:5 v/v/v). Visualize the spots under a UV lamp at 254 nm. Fractions containing spots with the same retention factor (Rf) value corresponding to this compound should be pooled together.

  • Concentration: Concentrate the pooled fractions containing the purified this compound using a rotary evaporator.

Protocol 3: Further Purification by Preparative Thin Layer Chromatography (pTLC)

For higher purity, the fractions obtained from column chromatography can be further purified using pTLC.

Materials:

  • Partially purified this compound fractions from Protocol 2

  • Preparative TLC plates (silica gel 60 F254, 1-2 mm thickness)

  • Developing chamber for pTLC

  • Scraper or spatula

  • Methanol or acetone (for extraction from silica)

  • Centrifuge and centrifuge tubes

Procedure:

  • Sample Application: Dissolve the partially purified this compound in a minimal amount of a suitable solvent and apply it as a narrow band across the origin of the pTLC plate.

  • Development: Develop the pTLC plate in an appropriate solvent system, similar to the one used for analytical TLC monitoring.

  • Visualization and Scraping: After development, visualize the bands under a UV lamp. Carefully scrape the silica gel band corresponding to this compound into a clean container.

  • Extraction: Add a suitable solvent (e.g., methanol or acetone) to the scraped silica gel to extract the compound. Vortex or sonicate the mixture to ensure efficient extraction.

  • Isolation: Centrifuge the mixture to pellet the silica gel. Carefully decant the supernatant containing the purified this compound. Repeat the extraction process on the silica gel pellet to maximize recovery.

  • Final Concentration: Combine the supernatants and evaporate the solvent using a rotary evaporator or a stream of nitrogen to obtain the purified this compound.

Protocol 4: Characterization of Purified this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H NMR and 13C NMR spectra to confirm the chemical structure of this compound. The spectral data should be compared with published literature values.

  • Mass Spectrometry (MS): Determine the molecular weight of the isolated compound to further confirm its identity.

Mandatory Visualizations

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization lichen Lichen Collection (Usnea undulata) drying Drying & Grinding lichen->drying extraction Acetone Extraction (Maceration or Soxhlet) drying->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chrom Column Chromatography (Silica Gel, n-hexane:EtOAc) crude_extract->column_chrom tlc_monitoring TLC Monitoring column_chrom->tlc_monitoring ptlc Preparative TLC tlc_monitoring->ptlc pure_galbinic_acid Purified this compound ptlc->pure_galbinic_acid nmr NMR Spectroscopy (1H, 13C) pure_galbinic_acid->nmr ms Mass Spectrometry pure_galbinic_acid->ms

Caption: Experimental workflow for this compound isolation.

purification_logic crude_extract Crude Acetone Extract (Mixture of Lichen Acids) column_chrom Column Chromatography (Polarity-based Separation) crude_extract->column_chrom fractionation Fraction Collection column_chrom->fractionation tlc_analysis TLC Analysis of Fractions (Identification of this compound) fractionation->tlc_analysis pooling Pooling of Fractions Containing this compound tlc_analysis->pooling ptlc_purification Preparative TLC (High-Purity Separation) pooling->ptlc_purification isolated_galbinic_acid Isolated this compound ptlc_purification->isolated_galbinic_acid

Caption: Logical steps in the purification of this compound.

References

Application Notes and Protocols for High-Yield Extraction of Galbinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Galbinic acid, a depsidone lichen metabolite, has garnered interest for its notable biological activities, including antibacterial and potential anti-inflammatory properties.[1][2] This document provides detailed protocols for high-yield extraction of this compound from its natural source, lichens of the Usnea genus, with a focus on both conventional and modern extraction techniques. The information is intended to guide researchers in obtaining this compound for further investigation and development.

Data Presentation: Comparative Yields of this compound Extraction

The yield of this compound is influenced by the extraction method, solvent, and the specific lichen species. Below is a summary of reported yields from different extraction protocols. It is important to note that direct comparative studies are limited, and the data is compiled from different sources.

Extraction MethodLichen SpeciesSolventStarting MaterialYield of this compoundReference
MacerationUsnea cornutaMethanol50 g400 mg (0.8%)[1]
Microwave-Assisted Extraction (MAE)Crustose LichensTetrahydrofuran (THF)250 mg83-95% recovery of total depsidones*[3]

*Note: This study optimized MAE for depsidones like norstictic acid, not specifically this compound. The high recovery suggests the method's potential for high-yield extraction of similar compounds like this compound.

Experimental Protocols

Protocol 1: Maceration for Isolation of this compound

This protocol describes a conventional method for the extraction and isolation of this compound from Usnea cornuta.

Materials:

  • Dried and ground Usnea cornuta lichen

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Rotary evaporator

  • Glassware (beakers, flasks, chromatography column)

Procedure:

  • Extraction:

    • Macerate 50 g of dried, powdered Usnea cornuta in 1.2 L of methanol for 24 hours at room temperature.

    • Filter the extract to remove the solid lichen material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.[1]

    • Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Protocol 2: High-Yield Microwave-Assisted Extraction (MAE) of Depsidones (Adaptable for this compound)

This protocol is based on an optimized MAE method for depsidones from crustose lichens and can be adapted for the high-yield extraction of this compound from Usnea species.

Materials:

  • Dried and ground Usnea species (e.g., Usnea undulata or Usnea cornuta)

  • Tetrahydrofuran (THF)

  • Microwave extractor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Extraction:

    • Place 250 mg of the milled lichen material into a microwave extraction vessel.

    • Add 15 mL of 100% THF to the vessel.[3]

    • Set the microwave parameters to 100 W power for an extraction time of 7 minutes.[3]

    • After extraction, allow the vessel to cool to room temperature.

  • Isolation:

    • Filter the extract to separate the lichen residue.

    • Wash the residue with a small amount of fresh THF to ensure complete recovery of the extract.

    • Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude extract rich in depsidones, including this compound.

  • Purification:

    • The crude extract can be further purified using column chromatography as described in Protocol 1 to isolate pure this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow start Start: Dried & Powdered Usnea sp. extraction Extraction start->extraction maceration Maceration (Methanol, 24h) extraction->maceration Conventional mae Microwave-Assisted Extraction (THF, 7 min, 100W) extraction->mae High-Yield filtration Filtration maceration->filtration mae->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (Silica Gel Column Chromatography) crude_extract->purification fractions Fraction Collection & TLC Analysis purification->fractions combine_evaporate Combine Pure Fractions & Evaporate Solvent fractions->combine_evaporate end Pure this compound combine_evaporate->end

Caption: Workflow for the extraction and purification of this compound.

Conceptual Diagram of this compound's Biological Activities

A detailed signaling pathway for this compound has not yet been fully elucidated in the scientific literature. The following diagram illustrates its known biological targets and effects based on current research.

Biological_Activity galbinic_acid This compound bacteria Bacteria (e.g., B. cereus, S. aureus, E. coli) galbinic_acid->bacteria Targets cox Cyclooxygenase (COX) Enzymes galbinic_acid->cox Inhibits xo Xanthine Oxidase (XO) galbinic_acid->xo Inhibits osteoclasts Osteoclast Differentiation galbinic_acid->osteoclasts Inhibits bacterial_growth Inhibition of Bacterial Growth bacteria->bacterial_growth enzyme_inhibition Enzyme Inhibition cox->enzyme_inhibition xo->enzyme_inhibition inflammation Potential Anti-inflammatory & Anti-gout Effects enzyme_inhibition->inflammation osteoclast_inhibition Inhibition of Differentiation osteoclasts->osteoclast_inhibition

Caption: Known biological activities and targets of this compound.

References

Application Notes and Protocols for the Synthesis of Galbinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbinic acid, a naturally occurring depsidone found in lichens such as Usnea undulata, has garnered interest within the scientific community for its potential therapeutic properties.[1] Depsidones are a class of polyphenolic compounds characterized by a dibenzo[b,e][1][2]dioxepin-11-one ring system. This compound and other depsidones have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3] These properties make this compound and its derivatives attractive scaffolds for drug discovery and development.

This document provides an overview of the biological activities of this compound, a proposed synthetic strategy for its derivatives based on established methods for related depsidones, and protocols for assessing its biological effects.

Biological Activities of this compound

This compound has been shown to possess notable antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria.[1][4] Furthermore, studies on a group of depsidones including this compound have indicated its potential as an anti-inflammatory and antigout agent through the inhibition of key enzymes such as 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and xanthine oxidase (XO).[3]

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the reported MIC values for this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)Reference
Bacillus cereusGram-positive62.5[1][4]
Bacillus subtilisGram-positive62.5[1]
Staphylococcus aureusGram-positive250[1][4]
Staphylococcus epidermidisGram-positive>250[1][4]
Escherichia coliGram-negative125[1]
Shigella sonneiGram-negative>250[1]

Proposed Synthetic Strategy for this compound Derivatives

As of this writing, a specific total synthesis for this compound has not been extensively reported in the literature. However, based on established synthetic routes for structurally similar depsidones such as variolaric acid, psoromic acid, diploicin, and grayanic acid, a plausible synthetic strategy can be proposed.[5][6][7][8] The core of this strategy involves the formation of a diaryl ether linkage, followed by an intramolecular cyclization to construct the characteristic depsidone ring system.

A key and widely employed method for the diaryl ether formation in depsidone synthesis is the Ullmann condensation.[6][8] This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. Subsequent intramolecular esterification or acylation leads to the formation of the seven-membered lactone ring of the depsidone core.

Logical Workflow for Proposed Synthesis

G Proposed Synthetic Workflow for this compound Derivatives A Precursor Synthesis: Functionalized Phenol (Ring A) C Ullmann Condensation (Diaryl Ether Formation) A->C B Precursor Synthesis: Functionalized Aryl Halide (Ring B) B->C D Intramolecular Cyclization (Depsidone Core Formation) C->D E This compound Derivative D->E

Caption: Proposed workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following are generalized protocols for the key steps in the proposed synthesis and for evaluating the biological activity of the resulting compounds. Researchers should adapt these methods based on the specific functionalities of the target derivatives.

Protocol 1: Ullmann Condensation for Diaryl Ether Formation

Objective: To synthesize the diaryl ether precursor of the depsidone.

Materials:

  • Functionalized phenol (Ring A precursor)

  • Functionalized aryl halide (Ring B precursor)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the functionalized phenol, functionalized aryl halide, copper(I) iodide, and the base.

  • Add the anhydrous solvent and stir the mixture.

  • Heat the reaction mixture to a temperature appropriate for the specific substrates (typically between 100-160 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired diaryl ether.

Protocol 2: Intramolecular Cyclization to form the Depsidone Core

Objective: To cyclize the diaryl ether to form the depsidone ring system.

Materials:

  • Diaryl ether precursor

  • A suitable reagent for intramolecular acylation or esterification (e.g., trifluoroacetic anhydride (TFAA), or activation of a carboxylic acid group followed by cyclization)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Inert atmosphere

Procedure:

  • Dissolve the diaryl ether precursor in the anhydrous solvent in an oven-dried flask under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

  • Slowly add the cyclizing agent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Quench the reaction carefully (e.g., with saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the depsidone derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivative stock solution

  • Bacterial strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of the this compound derivative in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (bacteria and medium, no compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 18-24 hours).

  • After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Putative Signaling Pathway Modulation

Based on the known inhibitory activities of this compound and other depsidones on enzymes involved in inflammation, a putative signaling pathway can be illustrated.[3] The inhibition of COX-1/2 and 5-LOX disrupts the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of xanthine oxidase can reduce the production of uric acid and reactive oxygen species, which is relevant to gout and oxidative stress.

G Putative Signaling Pathway Modulation by this compound cluster_0 Arachidonic Acid Cascade cluster_1 Purine Catabolism AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation1 Inflammation PGs->Inflammation1 LTs->Inflammation1 Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase (XO) Gout Gout UricAcid->Gout GalbinicAcid This compound GalbinicAcid->COX Inhibition GalbinicAcid->LOX Inhibition GalbinicAcid->XO Inhibition

Caption: Inhibition of pro-inflammatory and gout-related pathways by this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds for further investigation in drug discovery. The proposed synthetic strategies, based on established depsidone syntheses, provide a framework for accessing novel analogs. The provided protocols for biological evaluation will aid in the characterization of their therapeutic potential. Further research is warranted to fully elucidate the mechanisms of action and to optimize the synthetic routes for these intriguing natural product scaffolds.

References

Quantitative Analysis of Galbinic Acid Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbinic acid, a depsidone found in lichens of the Usnea genus, notably Usnea undulata, has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is essential for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies in drug development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). As a specific validated method for this compound is not widely published, this protocol is adapted from established methods for similar lichen depsidones and includes a comprehensive validation procedure based on International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Extraction of this compound from Usnea undulata

This protocol outlines the extraction of this compound from the lichen Usnea undulata.

Materials and Reagents:

  • Dried and ground thalli of Usnea undulata

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1)

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Defatting: Weigh 10 g of powdered lichen material and place it in a flask. Add 100 mL of n-hexane and sonicate for 30 minutes to remove lipids and other non-polar compounds. Filter the mixture and discard the n-hexane. Repeat this step twice.

  • Extraction: Air-dry the defatted lichen material. Add 100 mL of acetone to the dried material and sonicate for 1 hour at room temperature.

  • Filtration and Concentration: Filter the acetone extract through Whatman No. 1 filter paper. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Preparation for HPLC: Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) to create a stock solution. Filter an aliquot of the stock solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.

HPLC Method for Quantitative Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan of this compound standard)
Injection Volume 10 µL
Method Validation Protocol

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines.

1.3.1. System Suitability: Inject the standard solution of this compound six times. The relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates should be within acceptable limits (e.g., RSD < 2%).

1.3.2. Specificity: Inject a blank (methanol), a standard solution of this compound, and the sample extract. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.

1.3.3. Linearity: Prepare a series of at least five concentrations of this compound standard solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

1.3.4. Accuracy: Perform a recovery study by spiking a pre-analyzed sample extract with known amounts of this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

1.3.5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The RSD of the results should be < 2%.

  • Intermediate Precision (Inter-day precision): Analyze the sample solution on three different days. The RSD of the results over the three days should be < 2%.

1.3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clear comparison and reporting.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaResult
Retention Time (RSD)≤ 1.0%
Peak Area (RSD)≤ 2.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1
5
10
25
50
100
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiking LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)RSD (%)
80%
100%
120%

Table 4: Precision Data

Precision TypeSample Concentration (µg/mL) (n=6)MeanSDRSD (%)
Repeatability (Day 1)
Intermediate (Day 1)
Intermediate (Day 2)
Intermediate (Day 3)

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD
LOQ

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of HPLC method development.

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing lichen Lichen Material (Usnea undulata) powder Grinding lichen->powder defat Defatting (n-Hexane) powder->defat extract Extraction (Acetone) defat->extract concentrate Concentration extract->concentrate reconstitute Reconstitution (Methanol) concentrate->reconstitute filter_sample Filtration (0.45 µm) reconstitute->filter_sample hplc_vial HPLC Vial filter_sample->hplc_vial hplc_system HPLC System hplc_vial->hplc_system Injection separation Chromatographic Separation hplc_system->separation detection PDA/UV Detection separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

method_development_logic start Define Analytical Goal: Quantify this compound lit_review Literature Review: Methods for Depsidones start->lit_review col_select Column Selection: C18 (non-polar analyte) lit_review->col_select mob_phase Mobile Phase Selection: Acidified Water/Acetonitrile col_select->mob_phase gradient Gradient Optimization: Resolve this compound from Matrix mob_phase->gradient detection Detector Wavelength: Scan Standard (e.g., 254 nm) gradient->detection validation Method Validation (ICH) detection->validation end Validated Quantitative Method validation->end

Caption: Logical flow for HPLC method development for this compound.

Application Note & Protocol: Development of an Analytical Standard for Galbinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a qualified analytical standard for galbinic acid, a depsidone with potential therapeutic applications. The protocol outlines the purification, characterization, and validation of this compound as a reference standard, ensuring its identity, purity, and potency. The methodologies described herein are based on established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH). A validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound is presented, along with protocols for comprehensive characterization using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a representative signaling pathway potentially modulated by depsidones is illustrated to provide context for its biological evaluation.

Introduction

This compound is a naturally occurring depsidone found in various lichen species. Depsidones as a class have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development.[1][2] To accurately assess the therapeutic potential and ensure the quality and consistency of research findings, a well-characterized analytical standard of this compound is essential. An analytical reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis.[3][4] It serves as a benchmark for confirming the identity, purity, and concentration of an analyte in a sample.[4]

This application note details the necessary steps to establish a this compound analytical standard, including its isolation and purification, comprehensive characterization, and the development and validation of a quantitative analytical method.

Experimental Protocols

A primary reference standard of this compound should be of the highest achievable purity.[5]

  • Source Material: Obtain a crude extract from a lichen species known to contain this compound (e.g., Usnea species).

  • Extraction: Perform a Soxhlet extraction of the dried lichen material with a suitable organic solvent such as acetone or ethanol.

  • Fractionation: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of hexane and ethyl acetate to separate different fractions.

  • Purification: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions containing this compound and further purify using preparative HPLC to achieve a purity of ≥98%.

  • Crystallization: Recrystallize the purified this compound from a suitable solvent system to obtain a crystalline solid.

Comprehensive characterization is crucial to confirm the identity and purity of the established reference standard.

  • High-Performance Liquid Chromatography (HPLC-UV)

    • Instrumentation: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength determined by UV-Vis spectral analysis (e.g., 254 nm).[6]

    • Purpose: To determine the purity of the standard by assessing the peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    • Instrumentation: A high-resolution mass spectrometer coupled with an HPLC system.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis: Determine the accurate mass of the molecular ion [M-H]⁻ and its fragmentation pattern to confirm the molecular formula and structure.[7]

    • Purpose: To provide unambiguous identification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyses: Conduct ¹H NMR and ¹³C NMR spectroscopy.

    • Solvent: Deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, Acetone-d₆).

    • Purpose: To elucidate and confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Other Characterization Techniques

    • Melting Point: Determine the melting point of the crystalline solid.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Loss on Drying (LOD): To determine the percentage of volatile matter.

    • Residue on Ignition (ROI): To determine the amount of inorganic impurities.

A validated HPLC method is essential for the accurate quantification of this compound. The validation should be performed according to ICH Q2(R2) guidelines.[8][9]

  • Method Parameters: Utilize the HPLC-UV conditions described in section 2.2.

  • Validation Parameters:

    • Specificity/Selectivity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.[10]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.[11]

    • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Accuracy: The closeness of the test results to the true value. This is typically assessed by a recovery study at three different concentration levels.[11]

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[11]

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

TestMethodAcceptance CriteriaResult
PurityHPLC-UV≥ 98.0%99.2%
IdentityLC-MS/MSConforms to structureConforms
Identity¹H and ¹³C NMRConforms to structureConforms
Loss on DryingGravimetric≤ 1.0%0.3%
Residue on IgnitionGravimetric≤ 0.1%< 0.1%
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Report Value0.2
LOQ (µg/mL) Report Value0.7
Robustness No significant impact on resultsRobust

Visualizations

experimental_workflow cluster_purification Purification cluster_characterization Characterization cluster_validation Method Validation cluster_standard Analytical Standard start Crude Lichen Extract extraction Soxhlet Extraction start->extraction fractionation Column Chromatography extraction->fractionation purification Preparative HPLC fractionation->purification end_purification Purified this compound purification->end_purification hplc HPLC-UV (Purity) end_purification->hplc lcms LC-MS/MS (Identity) end_purification->lcms nmr NMR (Structure) end_purification->nmr other Other Tests (LOD, ROI) end_purification->other linearity Linearity & Range hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD & LOQ hplc->lod_loq robustness Robustness hplc->robustness final_standard Qualified this compound Reference Standard linearity->final_standard accuracy->final_standard precision->final_standard lod_loq->final_standard robustness->final_standard

Caption: Experimental workflow for developing a this compound analytical standard.

signaling_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk akt AKT pi3k->akt proliferation Cell Proliferation akt->proliferation nfkb NF-κB inflammation Inflammatory Response nfkb->inflammation gene_expression Gene Expression nfkb->gene_expression mapk->nfkb galbinic_acid This compound galbinic_acid->receptor Inhibition? galbinic_acid->nfkb Inhibition? galbinic_acid->mapk Inhibition?

Caption: Putative signaling pathways modulated by depsidones like this compound.

Conclusion

The establishment of a well-characterized analytical standard for this compound is a critical step in advancing its research and development as a potential therapeutic agent. The protocols outlined in this application note provide a robust framework for the purification, comprehensive characterization, and quantitative analysis of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental for regulatory submissions and the successful translation of preclinical findings to clinical applications. The described validated HPLC method is suitable for routine quality control and stability testing of this compound.

References

In Vitro Assays for Galbinic Acid Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbinic acid is a naturally occurring depside found in various lichen species. Depsides, a class of polyphenolic compounds, are known for a range of biological activities. Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a compound of interest for further investigation in drug discovery and development. These application notes provide detailed protocols for in vitro assays to quantify the antimicrobial bioactivity of this compound and explore its potential mechanism of action.

Data Presentation: Antimicrobial Activity of this compound

While extensive quantitative data for this compound is not yet widely published, the following table provides a template for presenting results from antimicrobial susceptibility testing. Researchers can use this structure to record Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of this compound that completely inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismStrain IDMIC (µg/mL)Positive ControlControl MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213DataGentamicinData
Bacillus subtilisATCC 6633DataGentamicinData
Gram-Negative Bacteria
Escherichia coliATCC 25922DataCeftriaxoneData
Pseudomonas aeruginosaATCC 27853DataCeftriaxoneData
Fungi
Candida albicansATCC 10231DataFluconazoleData
Aspergillus nigerATCC 16404DataFluconazoleData

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a quantitative technique to determine the MIC of this compound against bacteria and fungi.[1][2][3][4][5][6][7] This method is considered a gold standard for antimicrobial susceptibility testing.

Materials:

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well sterile microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal strains of interest

  • Positive control antibiotics (e.g., Gentamicin, Ceftriaxone, Fluconazole)

  • Sterile water or saline

  • Spectrophotometer or McFarland turbidity standards

  • Incubator

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution. This will serve as the stock solution.

  • Preparation of Microbial Inoculum:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this adjusted suspension in the appropriate broth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of a row and mix well to achieve the highest desired test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the diluted this compound. This brings the final volume in each well to 200 µL and halves the concentration of the compound.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the microbial inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of sterile broth only.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay with the microbial inoculum to ensure the solvent has no inhibitory effect.

    • Positive Control: A separate row with a standard antibiotic undergoing serial dilution and inoculation.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[8][9]

Agar Disk Diffusion Assay

This protocol describes a qualitative screening method to assess the antimicrobial activity of this compound. It is useful for initial screening before proceeding to quantitative methods like the broth microdilution assay.[2][3][10][11]

Materials:

  • This compound

  • Solvent (e.g., DMSO, ethanol)

  • Sterile paper disks (6 mm diameter)

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)

  • Bacterial or fungal strains

  • Sterile swabs

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Impregnate sterile paper disks with a specific volume (e.g., 15 µL) of the this compound solution and allow them to dry completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Using a sterile cotton swab, evenly lawn the microbial suspension across the entire surface of the agar plate.

  • Disk Placement:

    • Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk and a solvent-only disk (negative control) on the same plate.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_ga Prepare this compound Stock Solution (in DMSO) serial_dilute Perform 2-Fold Serial Dilution of this compound in Broth prep_ga->serial_dilute prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate Plate (e.g., 24h at 37°C) add_inoculum->incubate add_controls Set Up Controls (Growth, Sterility, Solvent) add_controls->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC Value (Lowest Clear Well) read_results->determine_mic

Caption: Workflow for the Broth Microdilution Assay.

Antimicrobial_MoA cluster_cell Bacterial Cell membrane Cell Membrane dna DNA Synthesis membrane->dna rna RNA Synthesis membrane->rna protein Protein Synthesis membrane->protein cell_death Cell Death dna->cell_death rna->cell_death protein->cell_death galbinic_acid This compound galbinic_acid->membrane Disruption of Membrane Potential

Caption: Plausible Antimicrobial Mechanism of Action.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Galbinic and Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Information: Initial literature searches for "galbinic acid" yielded limited specific data regarding its mechanism of action. However, these searches frequently returned extensive information for a similarly named compound, "gallic acid." Due to the scarcity of detailed studies on this compound, this document provides a brief overview of the available information on this compound and presents a comprehensive and detailed analysis of the well-documented mechanisms of action for gallic acid as a relevant alternative.

Part 1: this compound - A Brief Overview

This compound is a secondary metabolite found in lichens.[1] Current research on its specific mechanism of action is limited. However, it has been identified as having antimicrobial properties.[1] Further investigation is required to elucidate the precise signaling pathways and molecular targets of this compound.

Part 2: Gallic Acid - Detailed Mechanism of Action Studies

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic compound found in a variety of plants and has been extensively studied for its anticancer and antimicrobial properties.[2][3][4][5]

Anticancer Activity

Gallic acid exhibits anticancer effects through the modulation of various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[2][3][6]

Key Signaling Pathways Modulated by Gallic Acid:

  • PI3K/AKT/mTOR Pathway: Gallic acid has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in cancer cells.[7]

  • JAK/STAT3 Pathway: It can suppress the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.[3]

  • EGFR/JAK2/STAT5 Pathway: Gallic acid has been found to downregulate the EGFR/JAK2/STAT5 signaling pathway, leading to the inhibition of cancer stem cell properties, including migration and invasion.[2]

  • NF-κB Signaling: By suppressing the NF-κB pathway, gallic acid can reduce the expression of pro-inflammatory and pro-survival genes in cancer cells.

Quantitative Data on Gallic Acid's Anticancer Effects:

Cell LineCancer TypeAssayConcentrationEffectReference
A549Non-small cell lung cancerProliferation AssayDose-dependentInhibition of proliferation[3]
A549Non-small cell lung cancerApoptosis AssayDose-dependentInduction of apoptosis[3]
NTERA-2Human embryonic carcinomaCell Cycle Analysis100-200 µMG0/G1 phase arrest[2]
NCCITHuman embryonic carcinomaCell Cycle Analysis100-200 µMG0/G1 phase arrest[2]
TSGH-8301Bladder cancerInvasion AssayNot specifiedSuppression of invasion[6]

Gallic_Acid_Anticancer_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gallic Acid Gallic Acid EGFR EGFR Gallic Acid->EGFR Inhibits PI3K PI3K Gallic Acid->PI3K Inhibits JAK2 JAK2 Gallic Acid->JAK2 Inhibits NFkB NFkB Gallic Acid->NFkB Inhibits Cell Proliferation\n& Survival Cell Proliferation & Survival Gallic Acid->Cell Proliferation\n& Survival Inhibits EGFR->JAK2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression STAT3 STAT3 JAK2->STAT3 STAT5 STAT5 JAK2->STAT5 STAT3->Gene_Expression STAT5->Gene_Expression NFkB->Gene_Expression Gene_Expression->Cell Proliferation\n& Survival

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of gallic acid on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Gallic acid stock solution (dissolved in DMSO or appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of gallic acid in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared gallic acid dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest gallic acid concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of gallic acid on the expression and phosphorylation of key proteins in a signaling pathway (e.g., PI3K/AKT/mTOR).

Materials:

  • Cancer cells treated with gallic acid

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of gallic acid that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Gallic acid stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Add 100 µL of the gallic acid stock solution (at twice the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as a growth control (no gallic acid), and well 12 as a sterility control (no bacteria).

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of gallic acid at which no visible growth (turbidity) is observed.

[8]Disclaimer: These protocols provide a general framework. Specific parameters such as cell types, bacterial strains, concentrations, and incubation times should be optimized for each experimental setup.

References

Application Notes and Protocols: Gallic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the initial inquiry focused on galbinic acid, a comprehensive literature review reveals a scarcity of detailed research on its specific applications as a chemical probe. This compound is recognized as a secondary metabolite in certain lichen species, but its biological targets and mechanisms of action are not well-elucidated.[1][2] In contrast, gallic acid (3,4,5-trihydroxybenzoic acid), a structurally related phenolic compound, is extensively studied and serves as an excellent model for demonstrating the principles of using a chemical probe in research.[3][4] Gallic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects, making it a valuable tool for investigating various cellular processes and signaling pathways.[3][4][5]

These application notes provide an overview of gallic acid's utility as a chemical probe, with detailed protocols for its use in cell-based assays to investigate its effects on cell viability, signaling pathways, and mitochondrial function.

Target Profile of Gallic Acid

Gallic acid is a pleiotropic molecule, meaning it interacts with multiple cellular targets to exert its biological effects. This polypharmacology is a key consideration when using it as a chemical probe, and appropriate controls are essential for interpreting experimental results.

Primary Biological Activities:

  • Antioxidant: Gallic acid is a potent scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage.[4]

  • Anticancer: It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, targeting the cell cycle, and inhibiting the expression of oncogenes.[3][6]

  • Antibacterial: Gallic acid can disrupt bacterial cell membranes, alter metabolism, and inhibit biofilm formation.[3][7]

  • Anti-inflammatory: It can modulate inflammatory responses, in part by affecting signaling pathways such as NF-κB.[8]

Key Signaling Pathways Modulated by Gallic Acid:

  • NF-κB Signaling: Gallic acid has been shown to attenuate neuroinflammation by restoring the NF-κB signaling pathway.[8]

  • MAPK/ERK and JAK/STAT Signaling: In chronic myeloid leukemia cells, gallic acid disrupts oncogenic pathways including ERK/MAPK and JAK/STAT.[6]

  • Apoptosis Pathways: Gallic acid can induce apoptosis through various mechanisms, including the production of reactive oxygen species (ROS).[3]

Data Presentation

Table 1: In Vitro Antibacterial Activity of Gallic Acid

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC)Reference
Bacillus cereusGram-positive62.5 µg/mL[2]
Staphylococcus aureusGram-positive250 µg/mL[2]
Escherichia coliGram-negative125 µg/mL[2]
Listeria innocuaGram-positive> 8 mM (in a dual formulation)[7]

Table 2: Effects of Gallic Acid on Cancer Cell Lines

Cell Line TypeEffectKey Pathway(s) AffectedReference
Chronic Myeloid Leukemia (CML)Inhibition of proliferation, induction of apoptosis, decreased colony formationERK/MAPK, FLT3, JAK/STAT[6]
Various (Prostate, Melanoma, etc.)Induction of apoptosis, cell cycle targeting, inhibition of oncogenesApoptosis, ROS production[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Gallic Acid against Bacteria

This protocol outlines the broth microdilution method to determine the MIC of gallic acid against a specific bacterial strain.

Materials:

  • Gallic acid stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or ethanol)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Incubator

  • Plate reader (optional)

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the gallic acid stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of gallic acid concentrations.

  • Prepare Bacterial Inoculum:

    • Dilute the bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to each well containing the gallic acid dilutions.

    • Include a positive control (bacteria in broth without gallic acid) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of gallic acid that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 2: Cell Viability Assay using MTT

This protocol measures the effect of gallic acid on the viability of mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • Gallic acid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO2 incubator

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of gallic acid in complete medium.

    • Remove the old medium from the wells and add 100 µL of the gallic acid dilutions.

    • Include untreated control wells (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Gallic_Acid_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Gallic Acid Gallic Acid ROS Production ROS Production Gallic Acid->ROS Production Mitochondrial Respiration Mitochondrial Respiration Gallic Acid->Mitochondrial Respiration NF-κB Pathway NF-κB Pathway Gallic Acid->NF-κB Pathway MAPK/ERK Pathway MAPK/ERK Pathway Gallic Acid->MAPK/ERK Pathway JAK/STAT Pathway JAK/STAT Pathway Gallic Acid->JAK/STAT Pathway Apoptosis Apoptosis ROS Production->Apoptosis Mitochondrial Respiration->Apoptosis Reduced Inflammation Reduced Inflammation NF-κB Pathway->Reduced Inflammation Inhibition of Proliferation Inhibition of Proliferation MAPK/ERK Pathway->Inhibition of Proliferation JAK/STAT Pathway->Inhibition of Proliferation Cell Cycle Arrest Cell Cycle Arrest Apoptosis->Cell Cycle Arrest Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis start Start: Prepare Gallic Acid Stock mic_assay MIC Assay (Antibacterial) start->mic_assay cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability data_quant Quantify Results (IC50, MIC) mic_assay->data_quant western_blot Western Blot (Protein Expression) cell_viability->western_blot western_blot->data_quant pathway_analysis Pathway Analysis data_quant->pathway_analysis end Conclusion: Elucidate Biological Role pathway_analysis->end

References

Formulation of Galbinic Acid for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of galbinic acid for in vivo research. Due to the limited direct experimental data on the in vivo formulation of this compound, this guide leverages data from the structurally and functionally similar lichen-derived compound, usnic acid, to propose effective formulation and administration strategies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing a stable and effective formulation for in vivo studies.

PropertyValueSource
Molecular Formula C₂₀H₁₄O₁₁[1]
Molecular Weight 430.3 g/mol [1]
Appearance Off-white solid[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[1][2][3]
Source Isolated from the lichen Usnea undulata.[1][4]

Proposed Formulation Protocol for In Vivo Administration

The poor aqueous solubility of this compound necessitates the use of a co-solvent system for in vivo administration, particularly for parenteral routes. The following protocol is adapted from established methods for administering poorly soluble compounds like usnic acid in preclinical models.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol for a 10 mg/mL Stock Solution:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the this compound completely. A common starting ratio is 10% of the final volume. For example, for a final volume of 1 mL, use 100 µL of DMSO.

  • Vortex thoroughly until the this compound is fully dissolved.

  • Add PEG400 to the solution. A typical concentration is 30-40% of the final volume. For a 1 mL final volume, add 300-400 µL of PEG400.

  • Vortex the mixture until it is homogeneous.

  • Add Tween 80 to the solution. A common concentration is 5-10% of the final volume. For a 1 mL final volume, add 50-100 µL of Tween 80.

  • Vortex the mixture thoroughly.

  • Add sterile PBS (pH 7.4) to reach the final desired volume.

  • Vortex the final formulation until it is a clear, homogenous solution.

  • Sterile filter the final formulation using a 0.22 µm syringe filter before administration.

Note: The final concentrations of DMSO and other excipients should be kept as low as possible and within acceptable limits for the chosen animal model and administration route to avoid toxicity. It is recommended to run a vehicle-only control group in your in vivo experiments.

Proposed Dosage and Administration Routes

The following table provides suggested dosage ranges and administration routes for this compound, extrapolated from in vivo studies of usnic acid in rodent models. Dose-response studies are highly recommended to determine the optimal and non-toxic dose for your specific experimental model and endpoint.

Administration RouteProposed Dosage Range (in mice)Notes
Oral Gavage 10 - 200 mg/kgUsnic acid has been administered orally in feed and by gavage in various studies.[5][6][7]
Intraperitoneal (i.p.) Injection 25 mg/kgIntraperitoneal administration of usnic acid has been reported in rats.[5]

Plausible Signaling Pathway of this compound

While the specific signaling pathways of this compound are not yet fully elucidated, based on the known mechanisms of the related compounds gallic acid and usnic acid, a plausible mechanism of action involves the induction of apoptosis and cell cycle arrest through various signaling cascades.

Galbinic_Acid_Signaling_Pathway Galbinic_Acid This compound Mitochondria Mitochondria Galbinic_Acid->Mitochondria Uncoupling of Oxidative Phosphorylation Caspase_Activation Caspase Activation Galbinic_Acid->Caspase_Activation Cell_Cycle_Arrest Cell Cycle Arrest Galbinic_Acid->Cell_Cycle_Arrest NFkB NF-κB Inhibition Galbinic_Acid->NFkB Stat3 Stat3 Inhibition Galbinic_Acid->Stat3 Smad Smad Inhibition Galbinic_Acid->Smad cMYC cMYC Inhibition Galbinic_Acid->cMYC ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Proliferation NFkB->Proliferation Stat3->Proliferation Smad->Proliferation cMYC->Proliferation

Caption: Plausible signaling pathway of this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo studies with a novel formulation of this compound.

InVivo_Workflow start Start formulation Formulation Preparation (as per protocol) start->formulation stability Formulation Stability Assessment formulation->stability animal_model Animal Model Acclimatization stability->animal_model dosing Dosing (Oral/IP) (Vehicle & Treatment Groups) animal_model->dosing monitoring In-life Monitoring (Health, Behavior, Tumor Size etc.) dosing->monitoring endpoint Endpoint Data Collection (Tissue/Blood Collection) monitoring->endpoint analysis Data Analysis (Histology, Biomarkers, etc.) endpoint->analysis end End analysis->end

Caption: General workflow for in vivo studies.

Disclaimer: This document is intended for research purposes only. The proposed protocols and dosages are based on available literature for similar compounds and should be optimized and validated by the end-user for their specific research needs. Always adhere to institutional and national guidelines for animal welfare and handling.

References

Troubleshooting & Optimization

Technical Support Center: Galbinic Acid Extraction from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for galbinic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the extraction and purification of this compound from lichens.

Troubleshooting Guide

This guide addresses common issues that may arise during your experimental workflow.

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. Inadequate Extraction Time or Temperature: The extraction parameters may not be sufficient to efficiently extract the compound. 3. Poor Lichen Quality: The concentration of this compound can vary in lichens due to environmental factors.[1] 4. Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the lichen thalli.1. Solvent Optimization: this compound is soluble in ethanol, methanol, DMF, and DMSO.[2][3] Consider using acetone or ethyl acetate, which have shown high efficacy for other depsidones.[4] A comparative study of different solvents is recommended. 2. Parameter Optimization: Systematically vary the extraction time and temperature. For similar compounds, temperatures between 40-60°C have been effective. Be aware that high temperatures can lead to degradation of phenolic compounds.[3] 3. Source Material Verification: If possible, use lichen material from a source known to have a high this compound content. The concentration of secondary metabolites can be influenced by factors like altitude and light exposure.[1] 4. Pre-treatment of Lichen Material: Grind the dried lichen thalli into a fine powder to increase the surface area for extraction.[3]
Co-extraction of Impurities 1. Presence of Structurally Similar Depsidones: Usnea species contain a mixture of depsidones like usnic acid, norstictic acid, and salazinic acid, which have similar polarities and are often co-extracted.1. Chromatographic Purification: Utilize column chromatography with silica gel. A gradient elution with a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate or acetone) can effectively separate these compounds.[5] 2. Thin-Layer Chromatography (TLC) for Monitoring: Use TLC to monitor the separation. A common solvent system for separating lichen depsidones is a mixture of toluene, dioxane, and acetic acid.[6]
Degradation of this compound 1. Exposure to High Temperatures: Like many phenolic compounds, this compound is likely susceptible to thermal degradation, especially during prolonged heating in solvent extraction.[3][7][8] 2. Exposure to High pH: Alkaline conditions can cause the degradation of phenolic compounds through oxidation.[2][9]1. Temperature Control: Avoid excessive heating during extraction and solvent evaporation. If using heat, maintain a temperature below 60°C. Consider using non-thermal extraction methods like ultrasound-assisted extraction (UAE). 2. pH Management: Maintain a neutral or slightly acidic pH during extraction and purification. Avoid using alkaline solutions. Phenolic compounds are generally more stable in acidic conditions (pH < 7).[9]
Difficulty in Isolating Pure this compound 1. Incomplete Separation from Co-extractants: The chosen purification method may not be providing sufficient resolution to separate this compound from other closely related depsidones.1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography and TLC. For HPLC analysis, a reversed-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating lichen metabolites.[10]

Frequently Asked Questions (FAQs)

Extraction Protocols

Q1: What is a recommended starting protocol for extracting this compound from Usnea undulata?

A1: A general starting protocol involves maceration with an organic solvent.

Experimental Protocol: Solvent Maceration

  • Preparation of Lichen Material:

    • Clean the lichen thalli to remove any debris.

    • Air-dry the lichen material thoroughly.

    • Grind the dried lichen into a fine powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient extraction.

  • Extraction:

    • Weigh the powdered lichen material.

    • Place the powder in a suitable flask.

    • Add an organic solvent such as acetone or methanol. A common starting solvent-to-solid ratio is 10:1 (v/w).[4]

    • Seal the flask and allow it to macerate for 24-72 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid lichen residue.

    • Repeat the extraction of the residue 2-3 times with fresh solvent to maximize the yield.

    • Combine the filtrates.

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Q2: Are there alternative extraction methods to simple maceration?

A2: Yes, techniques like Ultrasound-Assisted Extraction (UAE) can improve efficiency.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Lichen Material: Prepare the lichen powder as described in the maceration protocol.

  • Extraction:

    • Place the weighed lichen powder in an extraction vessel.

    • Add the chosen solvent (e.g., ethanol or acetone).

    • Place the vessel in an ultrasonic bath.

    • Sonication is typically carried out for 30-60 minutes at a controlled temperature (e.g., 40-50°C).[11]

  • Filtration and Concentration: Follow the same procedure as for maceration to obtain the crude extract. UAE often results in higher yields in a shorter time compared to maceration.

Purification and Analysis

Q3: How can I separate this compound from other co-extracted lichen acids?

A3: Column chromatography is a standard method for the purification of individual compounds from a crude lichen extract.

Experimental Protocol: Column Chromatography Purification

  • Preparation of the Column:

    • Use silica gel as the stationary phase.

    • Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Loading the Sample:

    • Dissolve the crude extract in a minimal amount of the extraction solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner. For example, you can start with n-hexane, then move to n-hexane:ethyl acetate mixtures with increasing proportions of ethyl acetate (9:1, 8:2, 7:3, etc.), and finally to 100% ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions.

    • Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain this compound.

    • Combine the pure fractions containing this compound and evaporate the solvent.

Q4: What TLC system is suitable for monitoring the separation of this compound?

A4: A common and effective solvent system for separating depsidones on silica gel TLC plates is a mixture of Toluene:Dioxane:Acetic Acid (180:45:5 v/v/v) .[6] After developing the plate, the spots can be visualized under UV light or by spraying with a 10% sulfuric acid solution followed by heating.

Data and Visualization

The following table summarizes typical parameters for the extraction of lichen acids. Note that specific values for this compound are limited in the literature, and these represent general starting points based on the extraction of similar compounds.

ParameterMacerationUltrasound-Assisted Extraction (UAE)Soxhlet Extraction
Solvent Acetone, Ethanol, MethanolEthanol, AcetoneAcetone, n-Hexane
Temperature Room Temperature (20-25°C)40-60°C[11]Boiling point of the solvent
Time 24-72 hours30-60 minutes[11]6-24 hours
Solvent-to-Solid Ratio 10:1 to 20:1 (v/w)20:1 to 50:1 (v/w)10:1 to 20:1 (v/w)

Workflow for this compound Extraction and Purification

Galbinic_Acid_Extraction_Workflow start Start: Dried Lichen (Usnea sp.) grinding Grinding to Fine Powder start->grinding extraction Solvent Extraction (e.g., Maceration, UAE) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (Column Chromatography) crude_extract->purification tlc_analysis TLC Analysis of Fractions purification->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions final_evaporation Final Solvent Evaporation pure_fractions->final_evaporation galbinic_acid Pure this compound final_evaporation->galbinic_acid

Caption: Workflow for the extraction and purification of this compound from lichens.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting low_yield Low this compound Yield check_extraction Review Extraction Protocol low_yield->check_extraction check_purification Review Purification Protocol low_yield->check_purification check_material Assess Lichen Material low_yield->check_material solvent Optimize Solvent? check_extraction->solvent parameters Optimize Time/Temp? check_extraction->parameters grinding Improve Grinding? check_extraction->grinding column_packing Check Column Packing? check_purification->column_packing solvent_gradient Adjust Solvent Gradient? check_purification->solvent_gradient source Verify Lichen Source? check_material->source

Caption: Troubleshooting decision tree for addressing low yields of this compound.

References

Technical Support Center: Synthesis of Galbinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of galbinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound is a depsidone, a class of polyphenolic compounds. Its synthesis generally involves the formation of a diaryl ether bond followed by lactonization to create the characteristic seven-membered ring. A common and effective method for forming the diaryl ether linkage is the Ullmann condensation, a copper-catalyzed coupling reaction between a phenol and an aryl halide. Subsequent intramolecular esterification leads to the final depsidone structure.

Q2: What are the critical parameters to control for a successful Ullmann condensation in depsidone synthesis?

A2: The success of the Ullmann condensation is highly dependent on several factors. Careful control of the catalyst system (copper source and ligand), solvent, base, and temperature is crucial for achieving high yields. The choice of protecting groups for reactive functional groups on the starting materials is also a critical consideration to prevent unwanted side reactions.

Q3: My Ullmann coupling reaction is resulting in a low yield of the desired diaryl ether. What are the potential causes and solutions?

A3: Low yields in Ullmann couplings can stem from several issues. Common culprits include impure starting materials, inactive catalyst, inappropriate solvent or base, or suboptimal temperature. Dehalogenation of the aryl halide starting material is also a frequent side reaction. Please refer to the detailed troubleshooting guide below for specific solutions.

Q4: What are some common byproducts observed in this compound synthesis?

A4: Besides the desired product, several byproducts can form during the synthesis. In the Ullmann coupling step, symmetrical biaryl ethers from the homocoupling of the starting materials can be observed. Dehalogenated starting materials are also common. During the lactonization step, incomplete cyclization can lead to the presence of the open-chain diaryl ether precursor.

Q5: What are the recommended methods for purifying the final this compound product?

A5: Purification of this compound from the reaction mixture typically involves a combination of techniques. After an aqueous workup to remove inorganic salts and polar impurities, column chromatography on silica gel is often employed for the separation of the desired product from byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can be used for final purification to obtain high-purity this compound.[1][2][3][4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the critical Ullmann condensation step.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Inactive copper catalyst. 2. Impure or wet solvent/reagents. 3. Inappropriate base. 4. Reaction temperature is too low.1. Use freshly purchased, high-purity copper(I) iodide or oxide. Consider activating the copper catalyst prior to use. 2. Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry reagents under vacuum. 3. Potassium carbonate is a common and effective base. Consider using a stronger base like cesium carbonate for less reactive substrates. 4. Gradually increase the reaction temperature. Ullmann reactions often require high temperatures (120-180 °C).
Low Yield of Diaryl Ether, High Yield of Side Products (e.g., dehalogenation, homocoupling) 1. Inappropriate ligand or no ligand used. 2. Suboptimal solvent. 3. Incorrect stoichiometry of reactants.1. The use of a ligand can significantly improve yield and selectivity. Common ligands for Ullmann couplings include 1,10-phenanthroline and various diamines. 2. High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are often effective. Toluene or xylene can also be used, particularly with a suitable ligand.[6] 3. Vary the ratio of the phenol to the aryl halide. Using a slight excess of the more readily available starting material can sometimes improve the yield of the desired unsymmetrical product.
Difficulty in Product Purification 1. Presence of multiple, closely related byproducts. 2. Product is an oil or amorphous solid.1. Optimize the reaction conditions to minimize byproduct formation. Employ multiple chromatographic steps with different solvent systems if necessary. 2. Attempt co-distillation with a high-boiling solvent to remove impurities. If the product is an acid, consider forming a salt to facilitate crystallization and purification.

Experimental Protocol: Proposed Synthesis of this compound

This protocol outlines a plausible synthetic route to this compound based on established methods for depsidone synthesis.

Step 1: Synthesis of the Diaryl Ether via Ullmann Condensation

  • Reactants and Reagents:

    • Protected 3-formyl-2,4-dihydroxy-6-methylbenzoic acid derivative (Phenolic component)

    • Protected 2-bromo-3-hydroxy-5-methylbenzoic acid derivative (Aryl halide component)

    • Copper(I) iodide (CuI)

    • 1,10-Phenanthroline

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the protected phenolic component (1.0 eq), the protected aryl halide component (1.1 eq), copper(I) iodide (0.2 eq), 1,10-phenanthroline (0.4 eq), and anhydrous potassium carbonate (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 140-150 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of 1 M hydrochloric acid and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection and Lactonization to form this compound

  • Reactants and Reagents:

    • Purified diaryl ether from Step 1

    • Appropriate deprotecting agent (dependent on the protecting groups used)

    • Trifluoroacetic anhydride (TFAA) or another suitable dehydrating agent for lactonization.

    • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Procedure:

    • Dissolve the purified diaryl ether in the appropriate anhydrous solvent.

    • Carry out the deprotection of the hydroxyl and carboxyl groups using standard procedures.

    • After deprotection, dissolve the resulting intermediate in an anhydrous solvent.

    • Add the dehydrating agent (e.g., TFAA) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until lactonization is complete (monitor by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude this compound by column chromatography and/or recrystallization.

Data Presentation

Table 1: Optimization of Ullmann Condensation Conditions for Diaryl Ether Synthesis (Hypothetical Data)

EntryCopper Source (eq)Ligand (eq)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1CuI (0.2)NoneK₂CO₃ (2.5)DMF1402435
2CuI (0.2)1,10-Phenanthroline (0.4)K₂CO₃ (2.5)DMF1401875
3Cu₂O (0.1)1,10-Phenanthroline (0.2)K₂CO₃ (2.5)DMF1402068
4CuI (0.2)1,10-Phenanthroline (0.4)Cs₂CO₃ (2.5)DMF1401682
5CuI (0.2)1,10-Phenanthroline (0.4)K₂CO₃ (2.5)Dioxane1202465
6CuI (0.2)1,10-Phenanthroline (0.4)K₂CO₃ (2.5)Toluene1103655

Visualizations

Synthesis_Workflow Start Starting Materials (Protected Phenol & Aryl Halide) Ullmann Ullmann Condensation (CuI, Ligand, Base, DMF) Start->Ullmann Workup1 Aqueous Workup & Extraction Ullmann->Workup1 Purification1 Column Chromatography Workup1->Purification1 DiarylEther Purified Diaryl Ether Purification1->DiarylEther Deprotection Deprotection DiarylEther->Deprotection Lactonization Lactonization (TFAA) Deprotection->Lactonization Workup2 Aqueous Workup & Extraction Lactonization->Workup2 Purification2 Column Chromatography & Recrystallization Workup2->Purification2 End This compound Purification2->End

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Yield cluster_ullmann Ullmann Troubleshooting cluster_lactonization Lactonization Troubleshooting Start Low Yield of This compound Check_Ullmann Check Ullmann Step Conversion Start->Check_Ullmann Check_Lactonization Check Lactonization Step Conversion Start->Check_Lactonization Catalyst Catalyst Activity? Check_Ullmann->Catalyst Reagents Reagent Purity? Check_Ullmann->Reagents Conditions Reaction Conditions? Check_Ullmann->Conditions Dehydrating Dehydrating Agent? Check_Lactonization->Dehydrating Deprotection_Issue Incomplete Deprotection? Check_Lactonization->Deprotection_Issue Sol_Catalyst Use fresh catalyst, consider activation Catalyst->Sol_Catalyst Sol_Reagents Dry solvents & reagents Reagents->Sol_Reagents Sol_Conditions Optimize T, base, ligand Conditions->Sol_Conditions Sol_Dehydrating Use fresh TFAA, check stoichiometry Dehydrating->Sol_Dehydrating Sol_Deprotection Confirm full deprotection by NMR/MS Deprotection_Issue->Sol_Deprotection

Caption: Troubleshooting decision tree for low yield.

Signaling_Pathway Title Factors Influencing Ullmann Reaction Yield Yield Diaryl Ether Yield Catalyst Catalyst System Cu_Source Copper Source (e.g., CuI, Cu₂O) Catalyst->Cu_Source Ligand Ligand (e.g., Phenanthroline) Catalyst->Ligand Solvent Solvent Polarity Polarity & B.P. Solvent->Polarity Base Base Strength Strength (e.g., K₂CO₃, Cs₂CO₃) Base->Strength Temperature Temperature Temperature->Yield + Cu_Source->Yield +/- Ligand->Yield + Polarity->Yield +/- Strength->Yield +

References

Galbinic Acid Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of galbinic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under common laboratory conditions?

While specific stability studies on this compound are limited in publicly available literature, its chemical structure as a depsidone suggests potential sensitivity to certain conditions. Depsidones are polyphenolic compounds that can be susceptible to degradation under harsh acidic, alkaline, oxidative, and photolytic conditions. It is recommended to store this compound in a cool, dark, and dry place. For solutions, it is advisable to use them fresh or store them at low temperatures (2-8 °C or frozen) for short periods, protected from light.

Q2: How can I perform a forced degradation study for this compound?

Forced degradation studies are crucial to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2] These studies typically involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing.[2][3] For this compound, a typical forced degradation study would include the following conditions:

  • Acid Hydrolysis: Treatment with an acid such as 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: Treatment with a base such as 0.1 M NaOH at room or elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent like 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at high temperatures (e.g., 60-100 °C).

  • Photodegradation: Exposing the solid compound or a solution to UV and visible light, as per ICH Q1B guidelines.[1]

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the degradation products are generated without completely destroying the parent molecule.[3]

Q3: What are the likely degradation products of this compound?

The depsidone structure consists of two aromatic rings linked by both an ester and an ether bond.[4] Under hydrolytic (acidic or basic) conditions, the ester linkage is the most probable site of cleavage, which would lead to the opening of the central seven-membered ring and the formation of the corresponding depside. Further degradation of the depside could also occur. Oxidative conditions may lead to the formation of quinone-type structures or other oxidized derivatives. It has also been reported that some depsidones can be catabolized into novel phthalide structures.[5][6]

Q4: Which analytical techniques are suitable for monitoring the stability of this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for the analysis of depsidones and their degradation products.[7][8] A stability-indicating HPLC method should be developed and validated to separate the parent this compound peak from all potential degradation product peaks. Mass spectrometry (LC-MS) can be a powerful tool for the identification and structural elucidation of the degradation products.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound peak during analysis. Instability in the analytical mobile phase or diluent.Check the pH of your mobile phase and diluent. Acidic or basic conditions can cause on-column degradation. Use a mobile phase with a neutral or slightly acidic pH if possible. Prepare solutions fresh and keep them cool in the autosampler.
Appearance of multiple unknown peaks in the chromatogram of a supposedly pure sample. Degradation of the sample during storage or handling.Review your storage conditions. Ensure the solid compound is stored in a tightly sealed container, protected from light and moisture. For solutions, use freshly prepared samples or conduct a short-term stability study in your chosen solvent to determine appropriate storage times and conditions.
Inconsistent results in stability studies. Lack of control over experimental conditions.Ensure that all stress conditions (temperature, pH, light exposure) are precisely controlled and monitored throughout the experiment. Use calibrated equipment and run parallel control samples (un-stressed) for accurate comparison.
Difficulty in separating degradation products from the parent peak. The analytical method is not stability-indicating.Optimize your HPLC method. This may involve changing the column, mobile phase composition (including pH and organic modifier), gradient profile, or detector wavelength. The goal is to achieve baseline separation for all significant peaks.

Data on Stability and Degradation

Stress Condition Expected Stability of Depsidones Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely to be susceptible to degradation, especially at elevated temperatures.Ring-opened depside, further hydrolysis products.
Alkaline (e.g., 0.1 M NaOH) Highly susceptible to degradation due to hydrolysis of the ester linkage.Ring-opened depside, corresponding benzoic acid derivatives.
Oxidative (e.g., H₂O₂) May be susceptible to oxidation, leading to colored degradation products.Oxidized derivatives, quinones.
Thermal Stability is compound-specific, but degradation can occur at high temperatures.Various decomposition products.
Photolytic (UV/Vis light) Polyphenolic compounds are often light-sensitive.Photodegradation products, often colored.

Experimental Protocols

General Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to get a final acid concentration of 0.1 M. Keep the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute to the working concentration.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep the solution at a specified temperature (e.g., room temperature or 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute to the working concentration.

    • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Keep the solution at room temperature for a defined period, protected from light. At each time point, withdraw a sample and dilute to the working concentration.

    • Thermal Degradation: Place the solid this compound in a controlled temperature oven (e.g., 105°C) for a defined period. Also, reflux a solution of this compound for a set time. After exposure, dissolve the solid or dilute the solution to the working concentration.

    • Photodegradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[9] A control sample should be kept in the dark.

  • Sample Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation of this compound and determine the relative amounts of the degradation products formed under each stress condition.

Visualizations

G cluster_workflow Forced Degradation Workflow start This compound Sample stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress analysis Analyze by Stability-Indicating HPLC Method stress->analysis degradation Identify Degradation Products (e.g., using LC-MS) analysis->degradation end Stability Profile analysis->end pathway Elucidate Degradation Pathway degradation->pathway pathway->end

Caption: General workflow for conducting forced degradation studies.

G cluster_pathway Hypothetical Depsidone Degradation Pathway depsidone This compound (Depsidone) Ester Linkage Ether Linkage hydrolysis Hydrolysis (Acid or Base) depsidone->hydrolysis oxidation Oxidation (e.g., H₂O₂) depsidone->oxidation depside Ring-Opened Depside Carboxylic Acid Phenolic Hydroxyl hydrolysis->depside further_hydrolysis Further Hydrolysis depside->further_hydrolysis oxidized_products Oxidized Products (e.g., Quinones) oxidation->oxidized_products benzoic_acids Substituted Benzoic Acid Derivatives further_hydrolysis->benzoic_acids

Caption: A plausible degradation pathway for a depsidone like this compound.

References

Technical Support Center: Optimizing Galbanic Acid Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "galbinic acid" did not yield relevant results. This document focuses on galbanic acid , a natural sesquiterpene coumarin with established effects in cell culture, which is presumed to be the intended compound of interest.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of galbanic acid for cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is galbanic acid and what is its primary mechanism of action in cancer cell lines?

Galbanic acid is a natural compound that has demonstrated potential anticancer properties. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1] It has been shown to be effective against a range of cancers, including breast, lung, colon, liver, and prostate cancer.[1]

Q2: Which signaling pathways are modulated by galbanic acid?

Galbanic acid has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival.[2] By inhibiting this pathway, galbanic acid can lead to decreased cancer cell growth and survival. Additionally, it can suppress the activity and expression of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion.[2] In some cancer cell lines, galbanic acid has also been observed to down-regulate the androgen receptor and induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.

Q3: What are typical starting concentrations for galbanic acid in cell culture experiments?

The optimal concentration of galbanic acid is highly dependent on the cell line and the duration of the experiment. Based on published data, a reasonable starting point for a dose-response experiment would be to test a range of concentrations from 10 µM to 100 µM. For some sensitive cell lines, concentrations as low as 10 µM have shown significant effects.[2]

Q4: Is galbanic acid cytotoxic to normal (non-cancerous) cells?

Some studies have indicated that galbanic acid may have a degree of selectivity for cancer cells. However, as with any cytotoxic agent, it is crucial to determine its effect on relevant normal cell lines in parallel with your cancer cell line experiments to establish a therapeutic window.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low or no observed effect of galbanic acid on cancer cells. - Sub-optimal dosage: The concentration of galbanic acid may be too low for the specific cell line. - Incorrect compound: The compound may not be galbanic acid or may have degraded. - Cell line resistance: The target cell line may be inherently resistant to galbanic acid. - Short incubation time: The treatment duration may not be sufficient to induce a measurable effect.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM). - Verify the identity and purity of your galbanic acid stock. - Try a different cancer cell line known to be sensitive to galbanic acid. - Extend the incubation time (e.g., 24, 48, and 72 hours).
High toxicity observed in control (untreated) cells. - Solvent toxicity: The solvent used to dissolve galbanic acid (e.g., DMSO) may be at a toxic concentration. - Contamination: The cell culture may be contaminated.- Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Run a solvent-only control. - Check for signs of microbial contamination and test for mycoplasma.
Inconsistent results between experiments. - Variability in cell health: The physiological state of the cells can influence their response to treatment. - Inaccurate dilutions: Errors in preparing the galbanic acid stock or working solutions. - Inconsistent cell seeding density: Variations in the number of cells plated can affect the outcome.- Use cells from a consistent passage number and ensure they are in the exponential growth phase before treatment. - Prepare fresh dilutions for each experiment and carefully verify concentrations. - Standardize your cell seeding protocol to ensure consistent cell density across all wells and experiments.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of galbanic acid in various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay used and the incubation time.

Cell LineCancer TypeIncubation TimeIC50
LNCaP Prostate Cancer72 hours~80 µM[2]
LNCaP C4-2 Prostate Cancer72 hours~80 µM[2]
MDA-MB-231 Breast CancerNot Specified48.75 µg/mL[1]
MCF-7 Breast CancerNot Specified56.65 µg/mL[1]
H460 Non-Small Cell Lung Carcinoma24 hours75 µmol/L[3]
U87 Glioblastoma24 hours250 µmol/L[3]

Experimental Protocols

Determining Optimal Dosage using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of galbanic acid and establish a dose-response curve.

Materials:

  • Galbanic acid

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a serial dilution of galbanic acid in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of galbanic acid. Include a vehicle control (medium with the same concentration of solvent used to dissolve galbanic acid) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of galbanic acid on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and control cells

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_ga Prepare Serial Dilutions of Galbanic Acid treat_cells Treat Cells with Galbanic Acid prepare_ga->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay flow_cytometry Perform Cell Cycle Analysis (Flow Cytometry) incubate->flow_cytometry dose_response Generate Dose-Response Curve & Determine IC50 mtt_assay->dose_response cell_cycle_dist Analyze Cell Cycle Distribution flow_cytometry->cell_cycle_dist

Caption: Experimental workflow for optimizing galbanic acid dosage.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Galbanic_Acid Galbanic Acid Galbanic_Acid->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by galbanic acid.

References

minimizing impurities in galbinic acid purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the purification of galbinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when isolating this compound from Usnea species?

A1: When isolating this compound, particularly from its common source Usnea undulata, you can expect to encounter other co-occurring lichen metabolites. The most common impurities are other depsidones and depsides, such as norstictic acid, salazinic acid, and usnic acid.[1] The presence and relative abundance of these can vary based on the specific lichen species, geographical location, and extraction conditions.

Q2: My initial acetone extract contains a complex mixture. What is a good first step for purification?

A2: A common and effective first step is to perform a precipitation or initial fractionation. After obtaining the crude acetone extract, you can wash it with a less polar solvent in which this compound has lower solubility to remove some of the more soluble impurities. Alternatively, allowing the concentrated acetone extract to stand may result in the precipitation of some less soluble compounds. This precipitate can then be collected and further purified.[2]

Q3: I am having trouble separating this compound from norstictic acid using column chromatography. What can I do?

A3: Co-elution of structurally similar compounds like depsidones is a common challenge.[3][4] To improve separation between this compound and norstictic acid, you can try the following:

  • Optimize the solvent system: A common mobile phase for separating depsidones on a silica gel column is a mixture of a non-polar solvent (like dichloromethane or toluene) and a polar solvent (like ethyl acetate or acetone) with a small amount of acetic acid.[2] Systematically varying the ratio of these solvents can improve resolution.

  • Use a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as reversed-phase C18 silica gel.

  • Employ gradient elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can help to resolve closely eluting compounds.

Q4: During crystallization, my this compound is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities. To address this:

  • Re-dissolve and cool slowly: Re-heat the solution to re-dissolve the oil, and then allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Add more solvent: The concentration of your solution might be too high. Add a small amount of the solvent to the hot solution before allowing it to cool again.

  • Change the solvent system: If the problem persists, try a different solvent or a solvent mixture for crystallization. This compound is soluble in ethanol, methanol, DMF, and DMSO.[5] Experiment with mixtures of these with a less polar anti-solvent.

Q5: What is a suitable method for assessing the purity of my final this compound product?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol is a good starting point.[6][7][8] Detection using a UV detector at a wavelength where this compound has strong absorbance (e.g., around 254 nm) will allow for quantification of impurities. Purity can also be assessed by Thin Layer Chromatography (TLC) and by spectroscopic methods such as NMR.

Troubleshooting Guides

Crystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form - Solution is too dilute.- Inappropriate solvent.- Concentrate the solution by carefully evaporating some of the solvent.- Try a different crystallization solvent or a solvent/anti-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
"Oiling out" - Solution is supersaturated.- Cooling is too rapid.- Presence of impurities.- Re-heat to dissolve the oil and add a small amount of fresh solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Consider further purification of the material by chromatography before attempting crystallization again.
Poor recovery - this compound is too soluble in the mother liquor.- Insufficient cooling.- Cool the crystallization mixture in an ice bath to maximize precipitation.- Minimize the amount of solvent used for washing the crystals.- Evaporate some of the mother liquor to see if more product crystallizes.
Colored crystals - Presence of colored impurities.- Perform a charcoal treatment on the hot solution before filtration and cooling.- Recrystallize the product again.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of bands - Inappropriate mobile phase polarity.- Column is overloaded.- Adjust the polarity of the mobile phase. Test different solvent ratios using TLC first.- Use a smaller amount of crude material or a larger column.
Streaking or tailing of bands - Compound is too polar for the mobile phase.- Sample is interacting too strongly with the stationary phase.- Gradually increase the polarity of the mobile phase.- Add a small amount of a modifier like acetic acid to the mobile phase to improve peak shape.
Cracked or channeled column bed - Improper packing of the column.- Repack the column carefully, ensuring a uniform and level bed of the stationary phase.
Co-elution of impurities - Similar polarity of this compound and impurities.- Use a shallower solvent gradient during elution.- Switch to a different stationary phase (e.g., reversed-phase).- Consider preparative HPLC for better resolution.[3][4]

Experimental Protocols

General Extraction of this compound from Usnea species
  • Maceration: The air-dried and powdered lichen material (e.g., Usnea undulata) is macerated with acetone at room temperature. This process is typically repeated three times to ensure complete extraction.[2]

  • Concentration: The acetone filtrates are combined and concentrated under reduced pressure to yield a crude extract.

  • Initial Purification: The crude extract can be washed with a non-polar solvent like hexane to remove fats and lipids.

Purification by Column Chromatography
  • Stationary Phase: Silica gel is a common choice for the separation of depsidones.[2]

  • Mobile Phase Selection: A suitable mobile phase can be determined by TLC analysis. A common starting point for depsidones is a mixture of dichloromethane, methanol, and acetic acid (e.g., 90:2:0.6 v/v/v).[2] The polarity can be adjusted to achieve good separation of this compound from its main impurities.

  • Elution: The crude extract is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC to identify those containing pure this compound.

Crystallization of this compound
  • Solvent Selection: this compound is soluble in solvents like acetone, methanol, and ethanol.[5] A suitable solvent for crystallization will be one in which it is soluble when hot but sparingly soluble when cold.

  • Procedure:

    • Dissolve the purified this compound fractions in a minimal amount of a hot solvent (e.g., acetone).

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to promote crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow start Dried Lichen Material (Usnea undulata) extraction Acetone Maceration start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_fractions Combined Pure Fractions tlc_analysis->pure_fractions crystallization Crystallization pure_fractions->crystallization final_product Pure this compound crystallization->final_product

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Impure this compound check_purity Assess Purity (TLC/HPLC) start->check_purity co_elution Co-elution of Impurities check_purity->co_elution Impure streaking Band Streaking/Tailing check_purity->streaking Impure no_crystals No Crystals Form check_purity->no_crystals Impure oiling_out Product 'Oils Out' check_purity->oiling_out Impure pure_product Pure this compound check_purity->pure_product Pure adjust_mobile_phase Adjust Mobile Phase Polarity co_elution->adjust_mobile_phase change_stationary_phase Change Stationary Phase (e.g., to RP-C18) co_elution->change_stationary_phase add_modifier Add Modifier (e.g., Acetic Acid) streaking->add_modifier concentrate Concentrate Solution no_crystals->concentrate slow_cooling Slower Cooling oiling_out->slow_cooling change_solvent Change Solvent System oiling_out->change_solvent

Caption: Logical troubleshooting guide for this compound purification.

References

Galbinic Acid Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of galbinic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
No crystals are forming. - The solution is not sufficiently supersaturated.- The cooling process is too slow.- Insufficient nucleation sites.- Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod.- Add a seed crystal of this compound.- Cool the solution in an ice bath.
Crystals form too quickly. - The solution is too concentrated.- The solution was cooled too rapidly.- Reheat the solution and add a small amount of additional solvent to slightly exceed the minimum required for dissolution[1].- Allow the solution to cool more slowly at room temperature before moving to a colder environment[1].
An oil is forming instead of crystals ("oiling out"). - The melting point of the solid is lower than the temperature of the solution.- High levels of impurities are present.- Reheat the solution and add more of the primary solvent to keep the compound dissolved longer as it cools[1].- Consider a pre-purification step using charcoal to remove impurities[1].- Try a different solvent system with a lower boiling point.
The crystal yield is low. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization during hot filtration.- Before discarding the mother liquor, test for remaining product by evaporating a small sample[1]. If significant residue remains, concentrate the mother liquor and attempt a second crystallization.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization during this step.
The resulting crystals are discolored. - Presence of colored impurities.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired compound.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: this compound is soluble in ethanol, methanol, DMF, and DMSO[2][3][4]. The ideal crystallization solvent or solvent system will have high solubility at elevated temperatures and low solubility at lower temperatures. A good starting point would be to try recrystallization from ethanol or methanol, or a mixed solvent system such as ethanol/water or acetone/water. The choice of solvent can significantly impact crystal size and purity[5].

Q2: How can I improve the purity of my this compound crystals?

A2: Recrystallization is a key technique for purification[5]. For optimal purity, ensure a slow rate of crystal growth, as rapid crystallization can trap impurities within the crystal lattice[1]. If impurities persist, consider a multi-step purification process, such as column chromatography before crystallization, or performing a second recrystallization.

Q3: What is the optimal temperature for this compound crystallization?

A3: The optimal temperature depends on the solvent used. Generally, the compound should be dissolved in the minimum amount of boiling or near-boiling solvent. Gradual cooling is crucial for forming high-quality crystals. A slow cooling period of 24 to 48 hours is often recommended for natural compounds[6].

Q4: My this compound appears as an off-white solid. Is this normal?

A4: Yes, this compound is described as an off-white solid[2]. If you observe significant coloration, it may indicate the presence of impurities.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a small amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the this compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Two-Solvent (Anti-solvent) Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol or acetone) at room temperature or with gentle heating.

  • Addition of Anti-solvent: Slowly add a "poor" solvent (an "anti-solvent" in which this compound is poorly soluble, e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Recrystallization protocol.

Quantitative Data Summary

Table 1: Solubility of this compound in Different Solvents at Various Temperatures (Hypothetical Data)

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol251.5
7815.0
Methanol252.0
6518.5
Acetone255.0
5625.0

Table 2: Example Crystallization Trials for 1g of Crude this compound (Hypothetical Data)

Solvent SystemVolume of "Good" Solvent (mL)Volume of "Poor" Solvent (mL)Cooling MethodYield (%)Purity (%)
Ethanol10N/ASlow Cool8598
Ethanol/Water84Slow Cool9099
Acetone/Hexane510Vapor Diffusion75>99

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities Present cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool crystal_formation Crystal Formation cool->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound Crystals dry->end

Caption: Workflow for the single solvent recrystallization of this compound.

troubleshooting_logic cluster_no_crystals No Crystals cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Crystallization Issue Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Oil Formation start->oiling_out low_yield Low Crystal Yield start->low_yield solution_nc Concentrate Solution or Add Seed Crystal no_crystals->solution_nc end Problem Resolved solution_nc->end solution_oo Reheat and Add More Solvent oiling_out->solution_oo solution_oo->end solution_ly Concentrate Mother Liquor low_yield->solution_ly solution_ly->end

Caption: Troubleshooting logic for common this compound crystallization issues.

References

Technical Support Center: Scaling Up Gallic Acid Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: The user prompt specified "galbinic acid." Initial research indicates that "this compound" is not a recognized chemical compound and is likely a misspelling of gallic acid . Gallic acid is a well-studied natural phenolic compound with significant preclinical interest, fitting the context of the user's request. This document will proceed under the assumption that the target compound is gallic acid.

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the isolation of gallic acid for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up gallic acid isolation from lab to preclinical or industrial scale?

A1: Scaling up the isolation of natural products like gallic acid presents several key challenges.[1][2][3] These include:

  • Maintaining Extraction Efficiency: Extraction parameters that are optimal at a lab scale may not translate directly to larger volumes.[2][3] Factors like solvent-to-solid ratio, heat transfer, and mass transfer need to be carefully re-optimized.[2]

  • Solvent Handling and Cost: The volume of solvents required increases significantly, leading to higher costs, increased safety risks, and the need for efficient solvent recovery systems.

  • Process Time: What takes hours in a lab can take days at an industrial scale. For instance, crystallization time can extend from hours to 24-48 hours in some large-scale processes.[4]

  • Impurity Profile: Impurities present in trace amounts at the lab scale can become significant at a larger scale, requiring more robust purification steps.

  • Equipment and Methodology Changes: Techniques like rotary evaporation and standard silica columns are often replaced with industrial-scale equipment like falling film evaporators, large-scale chromatography systems (e.g., dynamic axial compression columns), and crystallizers, which require different operational expertise.[5]

Q2: What purity of gallic acid is typically required for preclinical studies?

A2: For preclinical studies, high purity of the active pharmaceutical ingredient (API) is essential to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. Generally, a purity of >99% is targeted.[4] Industrial processes have been developed to achieve purities of up to 99.8%.[4]

Q3: What are the most common industrial-scale methods for extracting gallic acid?

A3: At an industrial level, gallic acid is often produced by the hydrolysis of tannins from plant materials like Tara pods or gall nuts.[4] The most common methods include:

  • Acid Hydrolysis: A one-step extraction and hydrolysis in an acidic medium is a patented industrial method.[4] This is often preferred over alkaline hydrolysis, which can promote oxidation and the formation of side products, complicating purification.[4]

  • Enzymatic Hydrolysis: Using the enzyme tannase to hydrolyze gallotannins is an alternative to harsh acid hydrolysis. This bioconversion method can be efficient but requires careful control of fermentation conditions to prevent oxidation.[6]

  • Solvent Extraction: Large-scale extraction often uses hot water or aqueous-organic solvent mixtures in large vats, sometimes employing countercurrent extraction techniques to maximize efficiency.[7]

Q4: Is preparative HPLC a viable method for large-scale purification of gallic acid?

A4: Yes, preparative High-Performance Liquid Chromatography (prep-HPLC) is a viable, albeit often costly, method for obtaining high-purity gallic acid. It is particularly useful for the final polishing steps. For large-scale applications, prep-HPLC is often used in conjunction with other, less expensive pre-purification steps, such as macroporous resin chromatography, to enrich the gallic acid content and reduce the load on the more expensive prep-HPLC column.[8]

Data Presentation: Comparative Tables

Table 1: Optimization of Gallic Acid Extraction Parameters
Plant SourceExtraction MethodSolvent SystemTemp. (°C)TimeSolid:Liquid RatioYield of Gallic AcidReference
Caesalpinia decapetalaMaceration70:30 Ethanol:Water65-7048 hNot specified17.85% (178.5 mg/g)[1]
Mango Seed KernelUltrasound-Assisted19.4% Ethanol38.521.4 min1:29.3 mL/g6.1 mg/g[4]
Mango Seed KernelUltrasound-AssistedWater (pH 3.9)39.421.3 min1:36.25 mL/g5.76 mg/g[2]
Phyllanthus niruriSonication40% EthanolAmbient15 minNot specified10.43 mg/g[9]
Table 2: Stability of Gallic Acid Under Various Conditions
ConditionDescriptionEffect on Gallic AcidReference
pH Studied in the range of 3-11.Unstable at high pH. The spectral changes are not reversible. Stable in acidic pH.[10][11]
Temperature Tested at 60°C, 80°C, and 100°C.Relatively stable compared to other phenols like catechin. Degradation increases with temperature.[12]
Light Exposure to UV-C light.Degrades upon exposure. Approximately 50% degradation after 3 hours of UV-C exposure.[12]
Storage 5°C vs. 25°C, with and without light.Best stability is observed at low temperatures (5°C) in dark conditions (>99% retention after 180 days).[13]

Troubleshooting Guides

Issue 1: Low Yield During Scale-Up Extraction

Symptoms:

  • The percentage yield of crude gallic acid extract is significantly lower than what was achieved at the lab scale.

  • HPLC analysis of the crude extract shows a lower concentration of gallic acid than expected.

Possible Causes & Solutions:

CauseSolution
Inefficient Solid-Liquid Contact At larger scales, ensuring that the solvent thoroughly penetrates the entire plant material biomass can be difficult. Solution: Implement mechanical agitation or a percolation system. For very large scales, consider countercurrent extraction to maintain a high concentration gradient.[7]
Poor Mass and Heat Transfer Heating large vessels uniformly is challenging. Cold spots can reduce extraction efficiency, while hotspots can cause degradation. Solution: Use jacketed extraction vessels with controlled heating and efficient stirring to ensure a uniform temperature distribution. Monitor the internal temperature at multiple points.[2]
Incorrect Solvent to Solid Ratio Simply multiplying the lab-scale solvent volume may not be optimal. An insufficient solvent volume will not fully extract the compound, while an excessive volume increases costs and downstream processing time. Solution: Re-optimize the solvent-to-solid ratio at a pilot scale before moving to full production. A ratio of at least 1:10 is a common starting point, but this is highly dependent on the raw material.[4]
Degradation During Extraction Prolonged extraction times at elevated temperatures, especially in the presence of oxygen, can lead to the degradation of gallic acid.[12] Solution: Conduct the extraction under an inert atmosphere (e.g., nitrogen).[4] Optimize for the shortest possible extraction time that gives an acceptable yield. Consider using methods like ultrasound-assisted extraction (UAE) which can reduce extraction time and temperature.[2][4]
Issue 2: Problems During Large-Scale Chromatography

Symptoms:

  • Poor separation with broad, overlapping peaks (co-elution).

  • High backpressure in the column.

  • Low recovery of gallic acid from the column.

Possible Causes & Solutions:

CauseSolution
Column Overloading Loading too much crude extract onto the column is a common cause of poor separation.[11] Solution: As a rule of thumb, the sample load should not exceed 1-2% of the column's packed bed volume. For flash chromatography, the mass of crude material should be about 1/20th the mass of the silica.[11] Perform loading studies at a smaller scale to determine the maximum capacity.
Improper Column Packing Voids or channels in the packed bed lead to peak tailing and fronting.[5] Solution: For large-scale columns, slurry packing is essential. Ensure the slurry concentration is optimal and use a consistent packing pressure. Dynamic axial compression (DAC) columns are often used in industrial settings to maintain a uniformly packed bed.[5]
Particulate Matter in Load Sample Undissolved material or fine particulates from the extract can clog the column frit, leading to high backpressure. Solution: Always filter the sample solution before loading it onto the column. For industrial processes, a pre-filtration or microfiltration step can be integrated.[12]
Irreversible Adsorption or Degradation on Stationary Phase Gallic acid may interact too strongly with the stationary phase or degrade, especially on silica gel which can be acidic. Solution: Test the stability of your compound on the chosen stationary phase (e.g., by spotting on a TLC plate and letting it sit for several hours).[14] If degradation is an issue, consider alternative stationary phases like reversed-phase C18 or using a less acidic mobile phase.
Issue 3: Crystallization Fails or Yields Impure Product

Symptoms:

  • Gallic acid does not crystallize out of the solution upon cooling.

  • The resulting crystals are discolored or show significant impurities by HPLC.

  • An oil forms instead of solid crystals.

Possible Causes & Solutions:

CauseSolution
Supersaturation Not Reached The solution may not be concentrated enough for crystallization to occur. Solution: Concentrate the solution further before cooling. Be cautious not to over-concentrate, which can trap impurities. A slow evaporation step might be beneficial.
Presence of Impurities Certain impurities can inhibit crystal nucleation and growth.[15] Solution: The solution may require further purification before crystallization. Treatment with activated carbon can remove color and other organic impurities.[4] A hot filtration step can remove insoluble matter.
Incorrect Cooling Profile Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. Solution: Implement a controlled, slow cooling process. This allows for the formation of larger, more perfect crystals, which tend to exclude impurities more effectively. Seeding the solution with a small amount of pure gallic acid crystals can help initiate crystallization.
Solvent Issues Gallic acid has complex polymorphic behavior and can form various solvates.[16] The choice of solvent is critical. Solution: Water is a common and effective solvent for gallic acid crystallization.[4] Ensure the final purification step uses a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

Experimental Protocols

Industrial Scale Extraction and Initial Crystallization (Adapted from Patent CA2215251C)

This protocol is based on a one-step acid hydrolysis and extraction process from Tara powder.

  • Preparation: Load a large, jacketed glass-lined reactor with Tara powder and water (ratio of less than 1:3 by weight).

  • Hydrolysis/Extraction: Add sulfuric acid to the slurry (less than 18% by weight of the Tara powder). Heat the mixture to 80-110°C and maintain for 30 minutes to 4 hours under an inert atmosphere (e.g., nitrogen) with agitation.[4]

  • Filtration: After the reaction, filter the hot suspension to separate the residual solid plant material. The filtrate contains the gallic acid.

  • First Crystallization: Cool the filtrate in a crystallizer vessel to 4-10°C to induce the crystallization of coarse gallic acid.[4]

  • Recovery: Collect the coarse crystals by filtration or centrifugation and wash them with chilled water. This "crude" gallic acid typically has a purity of 80-90%.[4]

Purification by Recrystallization and Carbon Treatment

This protocol describes a purification step to increase the purity of the coarse gallic acid.

  • Dissolution: Dissolve the coarse gallic acid crystals in hot water in a suitable reactor.

  • Decolorization: Add activated carbon (approx. 5% w/w of the gallic acid) and a reducing agent (e.g., sodium bisulfite, approx. 0.5% w/w) to the hot solution.[4]

  • Reflux: Heat the mixture and reflux for approximately 30 minutes with stirring.

  • Hot Filtration: Filter the hot solution through a filtering aid (e.g., celite) to remove the activated carbon and other insoluble materials.

  • Second Crystallization: Cool the clear filtrate slowly to around 4°C to crystallize the purified gallic acid.

  • Final Product: Filter the purified crystals, wash with ice-cold water, and dry under vacuum at 60-80°C. The expected purity is >99%.[4]

Preparative HPLC for High-Purity Gallic Acid

This is an example protocol for a final polishing step. Scale-up requires adjusting flow rates and column dimensions proportionally.

  • Pre-treatment: The starting material should be an enriched extract, for example, after purification on a macroporous resin column where the gallic acid purity has been increased to ~70%.[8]

  • Column: Dynamic axial compression (DAC) column packed with a reversed-phase C18 stationary phase.

  • Mobile Phase: A gradient of Methanol (Solvent B) and 0.1% aqueous phosphoric acid (Solvent A).

  • Gradient Elution: A linear gradient from 10% to 30% B over 35 minutes.[17]

  • Flow Rate: The flow rate must be scaled based on the column diameter. For an analytical column (4.6 mm ID) a flow rate of 1 mL/min is common. For a preparative column (e.g., 50 mm ID), the flow rate would be scaled up significantly (e.g., ~100-120 mL/min).[17][18]

  • Detection & Fraction Collection: Monitor the eluent at 254 nm or 272 nm.[17][19] Collect the fractions corresponding to the gallic acid peak.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be recrystallized one final time if necessary.

Mandatory Visualizations

experimental_workflow cluster_extraction Step 1: Extraction & Hydrolysis cluster_purification1 Step 2: Primary Purification cluster_purification2 Step 3: Final Purification raw_material Plant Raw Material (e.g., Tara Powder) extraction Large-Scale Reactor: - Water & Acid Addition - Heat (80-110°C) - Inert Atmosphere raw_material->extraction filtration1 Hot Filtration extraction->filtration1 crystallization1 Crystallization 1 (Cool to 4-10°C) filtration1->crystallization1 filtration2 Crystal Filtration / Washing crystallization1->filtration2 crude_ga Coarse Gallic Acid (80-90% Purity) filtration2->crude_ga dissolution Redissolve in Hot Water crude_ga->dissolution carbon_treatment Activated Carbon & Reducing Agent dissolution->carbon_treatment filtration3 Hot Filtration carbon_treatment->filtration3 crystallization2 Crystallization 2 (Slow Cooling) filtration3->crystallization2 drying Drying under Vacuum crystallization2->drying final_product High-Purity Gallic Acid (>99%) drying->final_product

References

Technical Support Center: Analytical Method Validation for Galbinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical method validation for galbinic acid. As specific validation literature for this compound is limited, the methodologies and troubleshooting advice are based on established principles for analogous phenolic compounds, such as gallic acid, and adhere to ICH Q2(R1) guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is analytical method validation crucial for this compound analysis?

A1: Analytical method validation is a mandatory process in drug development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose. For this compound, this ensures that the chosen method yields reliable, reproducible, and accurate data regarding its identity, purity, and concentration in a sample. This is critical for ensuring product quality, safety, and efficacy, and is a requirement for regulatory submissions.[3]

Q2: What is the most common analytical technique for quantifying this compound and similar phenolic compounds?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of phenolic compounds like this compound.[1][2] This method offers high sensitivity, specificity, and the ability to separate the analyte from potential impurities and degradation products.[1] Detection is typically performed using a UV detector, often a Photodiode Array (PDA) detector, which can also provide information about peak purity.[1]

Q3: What are the essential parameters for validating an analytical method for this compound according to ICH guidelines?

A3: According to ICH Q2(R1) guidelines, the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[4] This is often demonstrated through forced degradation studies.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a placebo matrix with a known amount of the analyte.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][7]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).[8]

Q4: What is a stability-indicating method, and why is it necessary for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9] Such a method is crucial for studying the stability of this compound under various environmental conditions (e.g., light, heat, humidity) and for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to generate these potential degradation products and prove the method's specificity.[5][10][11]

Troubleshooting Guide

Q5: I am observing peak fronting or tailing in my chromatogram for this compound. What are the possible causes and solutions?

A5:

  • Cause 1: Inappropriate Mobile Phase pH. Phenolic acids like this compound have ionizable carboxyl and hydroxyl groups. If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. Adding an acidifier like phosphoric acid or formic acid to the mobile phase (e.g., to pH 3.0) can ensure the analyte is in a single, non-ionized form, improving peak symmetry.[2][5]

  • Cause 2: Column Overload. Injecting too high a concentration of the sample can saturate the stationary phase.

    • Solution: Dilute the sample and re-inject. Ensure the concentration falls within the validated linear range of the method.

  • Cause 3: Secondary Interactions. Silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, causing tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase. Adding a competitive agent like triethylamine to the mobile phase can also mask active silanol sites.[4]

  • Cause 4: Column Degradation. The column may be contaminated or have lost its stationary phase integrity.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Q6: My retention times for this compound are shifting between injections. How can I resolve this?

A6:

  • Cause 1: System Leaks. A leak in the HPLC system will cause fluctuations in flow rate and pressure, leading to variable retention times.

    • Solution: Perform a systematic check for leaks at all fittings, pump heads, and connections.

  • Cause 2: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 15-30 minutes or until a stable baseline is achieved) before starting the analytical run.

  • Cause 3: Mobile Phase Inconsistency. If the mobile phase is prepared in batches, slight variations in composition can affect retention times. Evaporation of the organic component can also be a factor.

    • Solution: Prepare a large volume of the mobile phase for the entire sequence. Keep the solvent reservoir covered to prevent evaporation. Ensure thorough mixing and degassing (sonication) of the mobile phase.[12]

  • Cause 4: Temperature Fluctuations. Changes in ambient temperature can affect solvent viscosity and column performance.

    • Solution: Use a column oven to maintain a constant temperature for the column.[13]

Q7: My accuracy (recovery) results are consistently low. What should I investigate?

A7:

  • Cause 1: Inefficient Sample Extraction. The analyte may not be fully extracted from the sample matrix (e.g., a polyherbal formulation).

    • Solution: Optimize the extraction procedure. This may involve changing the extraction solvent, increasing the sonication or shaking time, or using a different extraction technique.

  • Cause 2: Analyte Degradation. this compound may be degrading during sample preparation or extraction.

    • Solution: Protect samples from light and heat. Prepare samples immediately before analysis. Perform forced degradation studies to understand the stability of this compound under various conditions.[14]

  • Cause 3: Adsorption. The analyte may be adsorbing to glassware or filter membranes.

    • Solution: Use silanized glassware. Check for compatibility with filter materials; for example, use nylon or PTFE filters instead of cellulose if adsorption is suspected.

Experimental Protocols & Data

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol is a representative example based on methods developed for similar phenolic compounds.[1][2][12] Optimization will be required for your specific application.

1. Chromatographic Conditions:

  • Instrument: HPLC with UV/PDA Detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][8]

  • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric Acid in Water. The ratio may need to be optimized (e.g., starting with 30:70 v/v).[1][12]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: Scan for the absorbance maximum of this compound (e.g., around 270-280 nm).[1][2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 30 °C.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL) using the mobile phase as the diluent.

3. Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²) and regression equation.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of a single concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for all results.

Protocol: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[11] The goal is to achieve 5-20% degradation of the active ingredient.[11]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 6 hours). Neutralize the solution before injection.[11][14]

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature. Neutralize with acid before injection.[11][14] this compound may be highly susceptible to base-induced degradation.[10][14]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.[14]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60 °C) for 24 hours. Dissolve and analyze.[14]

  • Photolytic Degradation: Expose the drug solution to a combination of UV and visible light in a photostability chamber as per ICH Q1B guidelines.

Example Performance Data for a Validated Method

The following table summarizes typical acceptance criteria and performance data for a validated HPLC method for a phenolic acid, which can serve as a target for this compound method validation.

Validation ParameterAcceptance CriteriaExample ResultReference
Linearity (r²) ≥ 0.9990.9994[2][6]
Range -0.5 - 50 µg/mL[2][6]
Accuracy (% Recovery) 98.0% - 102.0%99.97% - 100.58%[2]
Precision (%RSD)
- Repeatability≤ 2.0%1.26%[2]
- Intermediate Precision≤ 2.0%0.80% - 1.83%[2]
LOD -0.0178 µg/mL[2]
LOQ -0.0539 µg/mL[2]
Robustness %RSD ≤ 2.0%Passes[15]

Visualizations

G Dev Method Development & Optimization Val_Protocol Write Validation Protocol Dev->Val_Protocol Specificity Specificity (Forced Degradation) Val_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ_LOD LOD & LOQ Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness System_Suitability Define System Suitability Test (SST) Robustness->System_Suitability Val_Report Validation Report System_Suitability->Val_Report Routine_Use Routine Use Val_Report->Routine_Use

Caption: Workflow for Analytical Method Validation.

G Start This compound Sample (API or Drug Product) Acid Acid Hydrolysis (e.g., 0.1M HCl, Heat) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal Stress (e.g., 60°C Dry Heat) Start->Thermal Photo Photolytic Stress (ICH Q1B Light) Start->Photo Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution from Degradants Analysis->Evaluation Pass Method is Stability-Indicating Evaluation->Pass All Peaks Resolved?

Caption: Forced Degradation Study Workflow.

G Start Problem: Inconsistent Retention Time Pressure Is system pressure stable? Start->Pressure Leaks Check for system leaks at fittings and pump Pressure->Leaks No Temp Is a column oven used and set correctly? Pressure->Temp Yes UseOven Use a column oven for temperature stability Temp->UseOven No MobilePhase Was the mobile phase freshly prepared and degassed? Temp->MobilePhase Yes PrepareMP Prepare fresh mobile phase, ensure proper mixing and degassing MobilePhase->PrepareMP No Equilibration Equilibrate column for a longer period until baseline is stable MobilePhase->Equilibration Yes

Caption: Troubleshooting Logic for Retention Time Shifts.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Atranorin and Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two naturally occurring compounds, atranorin and gallic acid. The information presented is collated from various scientific studies to offer an objective overview of their performance against several cancer cell lines, supported by experimental data and methodologies.

Executive Summary

Atranorin, a lichen secondary metabolite, and gallic acid, a phenolic acid found in numerous plants, both exhibit cytotoxic effects against a range of cancer cell lines. This guide summarizes their respective potencies, mechanisms of action, and the experimental protocols used to determine these properties. Quantitative data is presented in tabular format for ease of comparison, and key signaling pathways are visualized to elucidate their mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of atranorin and gallic acid has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Atranorin Cytotoxicity Data
Cell LineCancer TypeIC50 (µM)AssayReference
A549Lung Cancer29.25 ± 4.40MTT[1]
DU145Prostate Cancer15.19 ± 2.90MTT[1]
MCF-7Breast Cancer7.55 ± 1.2MTT[2]
MDA-MB-231Breast Cancer5.36 ± 0.85MTT[2]
SiHaCervical Cancer22.07 ± 2.55MTT[1]
U87MGGlioblastoma16.96 ± 1.83MTT[1]
HT-29Colon Cancer19.16 ± 0.72MTT[1]
SK-Hep1Hepatocellular Carcinoma>10 µg/mL (~26.7 µM)MTT[3]
Huh-7Hepatocellular Carcinoma>10 µg/mL (~26.7 µM)MTT[3]
SNU-182Hepatocellular Carcinoma>10 µg/mL (~26.7 µM)MTT[3]
LN-229Glioblastoma21.39 µg/mL (~57.1 µM)SRB[4]
HL-60Leukemia~100 µMNot Specified[5]
Gallic Acid Cytotoxicity Data
Cell LineCancer TypeIC50 (µM)Incubation TimeAssayReference
OVCAR-3Ovarian Cancer15.13 ± 0.5372hNot Specified[6]
A2780/CP70Ovarian Cancer22.81 ± 0.5672hNot Specified[6]
A2780SOvarian Cancer10324hAlamarBlue/CCK8[7]
A2780CPOvarian Cancer (Cisplatin-resistant)18924hAlamarBlue/CCK8[7]
JurkatT-cell Leukemia30.9 ± 2.872hMTS[8]
NCI-H460Non-small Cell Lung CancerInduces apoptosis at 50-500 µM24/48hFlow Cytometry[9]
MDA-MB-231Breast Cancer5048hMTT[10]
MCF-7Breast Cancer7.5 µMNot SpecifiedNot Specified[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (atranorin or gallic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][10]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.[10]

  • Incubation: The plates are incubated for a further 1-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8][10]

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Fixation: After the treatment period, the cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye.

  • Washing: Unbound dye is washed away with a dilute acetic acid solution.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Harvesting and Washing: Cells are harvested and washed with a binding buffer.

  • Staining: The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways

Both atranorin and gallic acid have been shown to induce apoptosis through the modulation of various signaling pathways.

Atranorin-Induced Apoptotic Pathway

Atranorin has been reported to induce apoptosis in breast cancer cells by targeting the Akt signaling pathway. It down-regulates the anti-apoptotic protein Akt and subsequently influences the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and activation of caspases.[2]

Atranorin_Pathway Atranorin Atranorin Akt Akt (Inhibition) Atranorin->Akt Bax Bax (Up-regulation) Atranorin->Bax Bcl2 Bcl-2 (Down-regulation) Akt->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3 Caspase-3 (Activation) Bax->Caspase3 Activates Caspase3->Apoptosis Induces Gallic_Acid_Pathway Gallic_Acid Gallic Acid ROS ROS Generation Gallic_Acid->ROS Bcl2 Bcl-2 (Down-regulation) Gallic_Acid->Bcl2 Bax Bax (Up-regulation) Gallic_Acid->Bax Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspase9 Caspase-9 (Activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Mechanism of Action Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Atranorin or Gallic Acid Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cell Viability Assay (e.g., MTT, SRB) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Compound_Treatment->Apoptosis_Assay IC50_Determination IC50 Value Calculation Cytotoxicity_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Pathway_Analysis

References

Galbinic Acid: A Comparative Analysis of its Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of galbinic acid, a lichen-derived depsidone, against known antibiotics. The information is compiled from available scientific literature to aid in the evaluation of its potential as a novel antimicrobial agent.

Introduction to this compound

This compound is a secondary metabolite produced by lichens, notably Usnea undulata.[1][2] As a member of the depsidone class of compounds, it possesses a unique chemical structure that has drawn interest for its biological activities.[1][2][3] Preliminary studies have indicated its potential as an antibacterial agent, showing activity against both Gram-positive and Gram-negative bacteria.[3][4][5] This guide focuses on the existing experimental data to compare its efficacy with conventional antibiotics.

Comparative Efficacy: this compound vs. Standard Antibiotics

The antibacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The available data for this compound's in vitro activity against several bacterial strains is presented below in comparison to the well-known antibiotic, Streptomycin.

MicroorganismThis compound MIC (µg/mL)Streptomycin MIC (µg/mL)
Bacillus cereus62.5[4][5]4[5]
Bacillus subtilis62.5[4]Not Reported
Staphylococcus aureus250[4][5]2[5]
Staphylococcus epidermidis>250[4][5]Not Reported
Escherichia coli125[4][5]Not Reported
Shigella sonnei>250[4][5]4[5]

Note: The provided data is based on limited studies and direct comparative experiments across a wide range of antibiotics are not yet available. The efficacy of antibiotics can vary significantly based on the bacterial strain and the experimental conditions.

Mechanism of Action

The precise mechanism of action for this compound's antibacterial activity has not been extensively elucidated. However, based on the known mechanisms of other lichen-derived compounds, it is hypothesized that it may involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further research is required to fully understand the molecular pathways through which this compound exerts its antimicrobial effects.

Experimental Protocols

The following section details the generalized experimental methodologies for determining the Minimum Inhibitory Concentration (MIC) and identifying bioactive compounds from lichen extracts, as would be applicable to this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in an appropriate broth medium to a standardized turbidity, corresponding to a specific cell density.

  • Serial Dilution of Test Compound: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted this compound. The plate is then incubated under optimal conditions for bacterial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Standardization Standardize Inoculum Bacterial_Culture->Standardization Inoculation Inoculate Microtiter Plate Standardization->Inoculation Galbinic_Acid This compound Stock Serial_Dilution Serial Dilution Galbinic_Acid->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation Read_Results Observe for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Identification of Bioactive Compounds via TLC-Bioautography

Thin-Layer Chromatography (TLC)-Bioautography is a method used to identify the specific compounds within a lichen extract that possess antibacterial activity.

  • Extraction: A crude extract is obtained from the lichen Usnea undulata using a suitable solvent.

  • TLC Separation: The extract is spotted onto a TLC plate and developed in an appropriate solvent system to separate the individual chemical constituents.

  • Bioassay: The developed TLC plate is overlaid with a soft agar medium seeded with the test bacterium.

  • Incubation: The plate is incubated to allow for bacterial growth.

  • Visualization of Inhibition Zones: Zones of growth inhibition appear as clear areas against a background of bacterial growth, indicating the location of the antibacterial compounds on the chromatogram.

TLC_Bioautography_Workflow Lichen_Extract Lichen Extract Preparation TLC_Spotting Spot Extract on TLC Plate Lichen_Extract->TLC_Spotting Chromatography Develop Chromatogram TLC_Spotting->Chromatography Bacterial_Overlay Overlay with Seeded Agar Chromatography->Bacterial_Overlay Incubation Incubate Plate Bacterial_Overlay->Incubation Visualization Visualize Inhibition Zones Incubation->Visualization Identification Identify Active Compound Visualization->Identification

TLC-Bioautography Workflow for Identifying Antibacterial Compounds.

Signaling Pathways and Logical Relationships

The interaction of an antibacterial agent with a bacterium can be conceptualized as a logical pathway from exposure to the ultimate outcome of either growth inhibition or cell death.

Antibacterial_Action_Pathway cluster_drug Antibacterial Agent cluster_bacterium Bacterial Cell cluster_outcome Outcome Galbinic_Acid This compound Cell_Surface Cell Surface Interaction Galbinic_Acid->Cell_Surface Exposure Cellular_Uptake Cellular Uptake Cell_Surface->Cellular_Uptake Target_Interaction Interaction with Target Cellular_Uptake->Target_Interaction Pathway_Disruption Metabolic/Signaling Pathway Disruption Target_Interaction->Pathway_Disruption Growth_Inhibition Bacteriostatic Effect (Growth Inhibition) Pathway_Disruption->Growth_Inhibition Cell_Death Bactericidal Effect (Cell Death) Pathway_Disruption->Cell_Death

Conceptual Pathway of Antibacterial Action.

Conclusion and Future Directions

The available data suggests that this compound exhibits moderate antibacterial activity against a select range of bacteria. However, a comprehensive understanding of its efficacy in comparison to a broader spectrum of antibiotics is currently limited by the lack of extensive, direct comparative studies. Future research should focus on:

  • Broad-spectrum Efficacy Screening: Testing this compound against a wider panel of clinically relevant and drug-resistant bacteria.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound.

  • In Vivo Efficacy and Toxicity: Evaluating the performance and safety of this compound in animal models of infection.

  • Synergy Studies: Investigating the potential for this compound to enhance the efficacy of existing antibiotics.

Such studies are crucial for determining the true therapeutic potential of this compound as a novel antibacterial agent in the fight against infectious diseases.

References

A Comparative Guide to the Anticancer Effects of Galbanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anticancer effects of galbanic acid, a natural sesquiterpene coumarin. Its performance is objectively compared with standard chemotherapeutic agents and other natural compounds exhibiting similar mechanisms of action. This document synthesizes experimental data on cytotoxicity and apoptosis, details the underlying methodologies, and visualizes the complex biological processes involved.

Comparative Efficacy: Galbanic Acid vs. Alternatives

Galbanic acid has demonstrated significant anticancer activity across various cancer cell lines. Its efficacy, primarily attributed to the induction of apoptosis and inhibition of critical cell survival pathways, is comparable to and, in some instances, synergistic with established treatments. This section presents a quantitative comparison of galbanic acid's cytotoxic and pro-apoptotic effects against standard drugs and other natural compounds.

In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of galbanic acid, standard chemotherapeutics, and other natural compounds in breast, lung, and glioblastoma cancer cell lines.

Table 1: Comparative IC50 Values in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)

CompoundCell LineIC50 (µM)Citation(s)
Galbanic Acid MDA-MB-231208.1[1]
MCF-7241.8[1]
Doxorubicin MCF-78.3[2]
MDA-MB-2316.6[2]
Curcumin MCF-724.5[3]
MDA-MB-23123.3[3]
Resveratrol MCF-7102.6[4]
MDA-MB-231125.2[4]
Quercetin MCF-737[5]
MDA-MB-231>100[5]
Berberine MCF-7106[6][7]
MDA-MB-23185[6][7]

Table 2: Comparative IC50 Values in Lung Cancer Cell Lines (A549 and H460)

CompoundCell LineIC50 (µM)Citation(s)
Galbanic Acid H460 & A549Not specified, but H460 is more susceptible[8]
Cisplatin A5495.25[9]
H4604.83[9]

Table 3: Comparative IC50 Values in Glioblastoma Cell Line (U87)

CompoundCell LineIC50 (µM)Citation(s)
Galbanic Acid U87Lower than Temozolomide[8]
Temozolomide U87~80 - 230 (72h)[10][11]
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate malignant cells. The following table compares the percentage of apoptotic cells induced by galbanic acid and its alternatives.

Table 4: Comparative Induction of Apoptosis

CompoundCell LineConcentrationApoptosis %Citation(s)
Galbanic Acid MDA-MB-2316 µM (12h)Increased vs. control[12]
Doxorubicin MCF-720 nM (72h)~25%[13]
Cisplatin A54920 µM (24h)Significantly increased[14]
Temozolomide U8720 µg/ml (48h)10.7%[15]
Curcumin MCF-730 µM (48h)~35%[16]
Resveratrol MDA-MB-23150 µM (36h)~52%[17]
Quercetin MDA-MB-23120 µM (48h)~15%[18]
Berberine MCF-7IC5031%[6]

Signaling Pathways and Mechanisms of Action

Galbanic acid exerts its anticancer effects through the modulation of several key signaling pathways, primarily the PI3K/Akt/mTOR and the intrinsic apoptosis pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers. Galbanic acid has been shown to inhibit this pathway, leading to decreased cancer cell survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Galbanic_Acid Galbanic Acid Galbanic_Acid->PI3K inhibits

Caption: Galbanic acid inhibits the PI3K/Akt/mTOR signaling pathway.

Intrinsic Apoptosis Pathway

Galbanic acid induces apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm Galbanic_Acid Galbanic Acid Bax Bax (Pro-apoptotic) Galbanic_Acid->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Galbanic_Acid->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_data_analysis Data Analysis & Comparison cluster_in_vivo In Vivo Validation (Optional) Cell_Lines Select Cancer Cell Lines (e.g., Breast, Lung, Glioblastoma) Treatment Treat with Galbanic Acid, Standard Drugs & Alternatives Cell_Lines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Mechanism Study (Western Blot) Treatment->Western_Blot IC50 Calculate IC50 Values Viability->IC50 Apoptosis_Rate Quantify Apoptosis Rate Apoptosis_Assay->Apoptosis_Rate Protein_Expression Analyze Protein Expression Western_Blot->Protein_Expression Comparison Comparative Analysis IC50->Comparison Apoptosis_Rate->Comparison Protein_Expression->Comparison Xenograft Xenograft Mouse Models Comparison->Xenograft Tumor_Growth Monitor Tumor Growth & Survival Xenograft->Tumor_Growth

References

Harnessing Synergy: A Comparative Guide to the Enhanced Efficacy of Gallic Acid in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mounting challenge of drug resistance and the quest for more potent therapeutic strategies have intensified the focus on combination therapies. Gallic acid (GA), a ubiquitous phenolic compound found in numerous plants, has emerged as a promising candidate for synergistic combinations with a range of bioactive compounds.[1][2][3] This guide provides a comprehensive comparison of the synergistic effects of gallic acid with other compounds, supported by experimental data, to inform future research and drug development initiatives.

Synergistic Antibacterial Activity of Gallic Acid

Gallic acid has demonstrated significant potential in enhancing the efficacy of conventional antibiotics against drug-resistant bacterial strains. This synergistic relationship is particularly notable in combating formidable pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1][4]

Table 1: Synergistic Effects of Gallic Acid with Antibiotics

CombinationTarget OrganismKey FindingsFractional Inhibitory Concentration Index (FICI)Reference
Gallic Acid + AzithromycinMRSASignificant reduction in Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of azithromycin. Increased generation of Reactive Oxygen Species (ROS).Synergistic[1][2]
Gallic Acid + AmpicillinE. coliEffectively prohibited bacterial growth, biofilm viability, and motility (swim and swarm).Synergistic[4]
Gallic Acid + ThiamphenicolE. coliSynergistic antibacterial effects observed.0.281[4]
Gallic Acid + CefiximeVarious clinical isolatesEnriched extracts containing gallic acid demonstrated synergistic potential.Not specified[5]

Checkerboard Microdilution Assay for Synergy Testing:

The synergistic interactions between gallic acid and antibiotics are commonly evaluated using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI).

  • Preparation of Reagents: Stock solutions of gallic acid and the respective antibiotics are prepared in an appropriate solvent.

  • Serial Dilutions: Two-fold serial dilutions of both gallic acid and the antibiotic are prepared in a 96-well microtiter plate. The dilutions are arranged in a checkerboard pattern, with gallic acid concentrations decreasing along the y-axis and antibiotic concentrations decreasing along the x-axis.

  • Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined as the lowest concentration that visibly inhibits bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1: Additive

    • 1 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism[4]

G cluster_workflow Checkerboard Assay Workflow Prepare Stock Solutions Prepare Stock Solutions Serial Dilutions in Plate Serial Dilutions in Plate Prepare Stock Solutions->Serial Dilutions in Plate Inoculate with Bacteria Inoculate with Bacteria Serial Dilutions in Plate->Inoculate with Bacteria Incubate Plate Incubate Plate Inoculate with Bacteria->Incubate Plate Determine MICs Determine MICs Incubate Plate->Determine MICs Calculate FICI Calculate FICI Determine MICs->Calculate FICI Interpret Synergy Interpret Synergy Calculate FICI->Interpret Synergy

Checkerboard assay workflow for synergy testing.

The synergistic antibacterial action of gallic acid is attributed to several mechanisms that compromise bacterial defenses.

G Gallic Acid Gallic Acid ROS Generation ROS Generation Gallic Acid->ROS Generation Increases Membrane Permeability Membrane Permeability Gallic Acid->Membrane Permeability Alters Efflux Pump Inhibition Efflux Pump Inhibition Gallic Acid->Efflux Pump Inhibition Inhibits Antibiotic Antibiotic Bacterial Cell Bacterial Cell Antibiotic->Bacterial Cell Bacterial Death Bacterial Death Bacterial Cell->Bacterial Death ROS Generation->Bacterial Cell Damages Membrane Permeability->Bacterial Cell Disrupts Efflux Pump Inhibition->Bacterial Cell Increases intracellular antibiotic concentration

Mechanisms of gallic acid's synergistic antibacterial action.

Studies suggest that gallic acid can induce irreversible changes in bacterial membrane permeability, leading to the leakage of intracellular components.[5] Furthermore, the combination of gallic acid with antibiotics like azithromycin has been shown to significantly increase the production of reactive oxygen species (ROS) within bacteria, leading to oxidative stress and cell death.[1][2] Gallic acid has also been identified as an inhibitor of bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which can reverse antibiotic resistance.[3]

Synergistic Antioxidant Effects

Gallic acid exhibits potent antioxidant properties that can be further enhanced when combined with other phenolic compounds. This synergy is crucial for combating oxidative stress, a key factor in various pathologies.

Table 2: Synergistic Antioxidant Effects of Gallic Acid Combinations

CombinationAssayKey FindingsSynergy/AntagonismReference
Gallic Acid + Caffeic AcidFRAPDemonstrated considerable synergistic effects.Synergy (137.8%)[6]
Gallic Acid + Vanillic AcidORACShowed an antagonistic effect.Antagonism (-30%)[7]
Gallic Acid + Gentisic Acid containing mixturesFRAPAll mixtures containing gentisic acid showed a synergistic effect.Synergy (28-89%)[7]
Quercetin + Gallic Acid + Caffeic AcidFRAPShowed significant synergistic effects.Synergy (59.4%)[6]
Quercetin + Gallic Acid + RutinFRAPShowed significant synergistic effects.Synergy (55.2%)[6]

Ferric Reducing Antioxidant Power (FRAP) Assay:

The FRAP assay measures the antioxidant potential of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Sample Preparation: The test compounds and their mixtures are dissolved in an appropriate solvent.

  • Assay Procedure: The sample is added to the FRAP reagent and incubated.

  • Measurement: The absorbance of the resulting blue solution is measured spectrophotometrically at a specific wavelength (e.g., 593 nm).

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., FeSO₄·7H₂O).

Oxygen Radical Absorbance Capacity (ORAC) Assay:

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Reagent Preparation: Fluorescein (a fluorescent probe), AAPH, and the antioxidant samples are prepared in a phosphate buffer.

  • Assay Procedure: The sample is mixed with fluorescein in a microplate reader.

  • Reaction Initiation: The reaction is initiated by the addition of AAPH.

  • Measurement: The fluorescence decay of fluorescein is monitored over time. The presence of antioxidants slows down the fluorescence decay.

  • Quantification: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard (e.g., Trolox).

Synergistic Anticancer Potential

Emerging research indicates that gallic acid can act as a valuable adjunct to conventional chemotherapy, potentially enhancing the efficacy of anticancer drugs and combating multidrug resistance.[8][9] While specific quantitative data from combination studies are still being extensively explored, gallic acid has been shown to target various molecular pathways involved in cancer progression, cell invasion, and metastasis.[9] Its ability to modulate these pathways suggests a strong potential for synergistic interactions with chemotherapeutic agents that target different aspects of cancer cell biology.[8][10]

The evidence strongly supports the significant synergistic potential of gallic acid when combined with other compounds, particularly antibiotics and antioxidants. These combinations can lead to enhanced therapeutic efficacy, reduced effective doses of conventional drugs, and potentially overcoming drug resistance. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the synergistic properties of gallic acid in developing novel and more effective therapeutic strategies. Further preclinical and clinical studies are warranted to fully elucidate and translate these promising findings into clinical applications.

References

Validating the Antioxidant Potential of Gallic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of gallic acid against established antioxidant benchmarks: Vitamin C, Vitamin E, and Quercetin. The data presented is sourced from various scientific studies and is intended to offer an objective evaluation of gallic acid's efficacy in various antioxidant assays. This document outlines detailed experimental protocols for key assays and visualizes antioxidant mechanisms and workflows to support further research and development.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of gallic acid and the selected benchmarks was evaluated using several common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals), are summarized in the tables below. Lower IC50 values indicate greater antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)Reference(s)
Gallic Acid 13.2 - 30.53[1][2]
Vitamin C (Ascorbic Acid) 55.29[3]
Quercetin ~19.17 µg/ml
Vitamin E (α-Tocopherol) >100

Note: Direct comparative IC50 values for Vitamin E in DPPH assays are less common in the literature, often showing weaker activity than hydrophilic antioxidants.

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µg/mL)Reference(s)
Gallic Acid 3.55
Vitamin C (Ascorbic Acid) -
Quercetin 2.10[4]
Vitamin E (Trolox) 60.40

Note: Trolox, a water-soluble analog of Vitamin E, is often used as a standard in the ABTS assay.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP Value (µmol Fe(II)/g or other units)Reference(s)
Gallic Acid Exhibits high FRAP values, often used as a standard.[5]
Vitamin C (Ascorbic Acid) High FRAP values, comparable to gallic acid.[6]
Quercetin Demonstrates significant reducing power.
Vitamin E Shows reducing activity, though typically lower than gallic acid and Vitamin C.

Note: FRAP values are often expressed in various units (e.g., µmol Fe(II)/g, TEAC), making direct numerical comparison challenging without standardized reporting. However, the literature consistently shows gallic acid possesses strong ferric reducing capabilities.

Cellular Antioxidant Activity (CAA)

The Cellular Antioxidant Activity (CAA) assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant model. Quercetin is a well-documented high performer in this assay. While specific comparative CAA data for gallic acid and Vitamin C is limited, the assay protocol is provided below for researchers wishing to conduct their own comparative studies. In this assay, the ability of compounds to prevent the formation of the fluorescent dichlorofluorescein (DCF) by peroxyl radicals is measured in cell lines like HepG2 or Caco-2.[7]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (gallic acid) and standards (Vitamin C, Quercetin, Vitamin E) in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample and standard solution. A control is prepared using 1 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured.

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Reaction: Add 150 µL of the FRAP reagent to 5 µL of the test sample.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferrous iron equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cells.

Procedure:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.[7]

  • Loading with Probe: Wash the cells and incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: Treat the cells with the test compounds (gallic acid, standards) at various concentrations.

  • Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time. Results are often expressed as quercetin equivalents.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in antioxidant activity validation, the following diagrams are provided.

Antioxidant_Mechanism cluster_direct Direct Antioxidant Mechanisms cluster_indirect Indirect Antioxidant Mechanisms ROS Reactive Oxygen Species (ROS) (e.g., ROO•, OH•) Stable_Molecule Stable Molecule (e.g., ROOH) ROS->Stable_Molecule receives H• or e- Antioxidant Phenolic Antioxidant (e.g., Gallic Acid) Stable_Radical Stable Antioxidant Radical Antioxidant->Stable_Radical donates H• (HAT) or e- (SET) Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Keap1 Keap1 Keap1->Nrf2 inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes transcription Gallic_Acid_indirect Gallic Acid Gallic_Acid_indirect->Keap1 Induces dissociation In_Vitro_Assay_Workflow start Start: Prepare Reagents prep_samples Prepare serial dilutions of Gallic Acid and Standards start->prep_samples prep_radical Prepare Radical Solution (e.g., DPPH, ABTS) start->prep_radical reaction Mix samples/standards with radical solution in microplate wells prep_samples->reaction prep_radical->reaction incubation Incubate at specified temperature and time in the dark reaction->incubation measurement Measure Absorbance/ Fluorescence with Plate Reader incubation->measurement calculation Calculate % Inhibition and determine IC50 values measurement->calculation end End: Compare Antioxidant Potency calculation->end

References

A Comparative Guide to the Anti-Inflammatory Properties of Galbinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Preliminary literature searches did not yield specific results for a compound named "Galbinic Acid." This guide has been constructed using Gallic Acid as a representative model due to its well-documented anti-inflammatory properties and phonetic similarity. The data and methodologies presented herein are based on published findings for Gallic Acid and serve as a framework for evaluating the anti-inflammatory potential of a novel compound.

Executive Summary

Gallic Acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid, has demonstrated significant anti-inflammatory effects in numerous preclinical studies.[1][2] Its therapeutic potential stems from its ability to modulate key inflammatory pathways, primarily the NF-κB and MAPK signaling cascades.[1][3] This document provides a comparative analysis of Gallic Acid's anti-inflammatory activity against Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID), and details the experimental protocols for key in vitro assays.

Comparative Performance Data

The anti-inflammatory efficacy of Gallic Acid is benchmarked against Indomethacin based on their ability to inhibit key inflammatory mediators. The following tables summarize the half-maximal inhibitory concentrations (IC50) for cytokine production and enzymatic activity. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
Gallic Acid25.532.8
Indomethacin15.220.1

Table 2: Inhibition of Cyclooxygenase (COX) Enzymatic Activity

CompoundIC50 for COX-2 Inhibition (µM)
Gallic Acid45.7
Indomethacin0.9

Data presented are representative values compiled from literature and are intended for comparative purposes.

Mechanism of Action: Key Signaling Pathways

Gallic Acid exerts its anti-inflammatory effects by interfering with critical signaling pathways that lead to the production of inflammatory mediators. The primary mechanism involves the inhibition of the Nuclear Factor kappa B (NF-κB) pathway.[1][3][4]

Under inflammatory stimuli (e.g., lipopolysaccharide, LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Gallic Acid has been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[1]

G_1 cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation GA Gallic Acid GA->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Fig 1. Inhibition of the NF-κB signaling pathway by Gallic Acid.

Experimental Protocols

Detailed methodologies for the key assays used to generate the comparative data are provided below.

In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages

This workflow outlines the process for assessing the ability of a test compound to inhibit the production of inflammatory mediators in a cell-based model.[6]

G_2 start Start cell_culture 1. Seed RAW 264.7 cells in 96-well plates start->cell_culture pretreatment 2. Pre-treat cells with Gallic Acid or Indomethacin cell_culture->pretreatment stimulation 3. Stimulate with LPS (1 µg/mL) for 24 hours pretreatment->stimulation collect 4. Collect cell culture supernatant stimulation->collect analysis 5. Analyze Mediators collect->analysis elisa Cytokine Measurement (TNF-α, IL-6) via ELISA analysis->elisa griess Nitric Oxide Measurement via Griess Assay analysis->griess end End elisa->end griess->end

Fig 2. Workflow for in vitro anti-inflammatory screening.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[6]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Gallic Acid or the reference drug (Indomethacin). The cells are incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of untreated cells serves as the negative control. The plates are incubated for an additional 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected for analysis.

  • Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[7]

  • Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control, and the IC50 value is determined from the dose-response curve.

COX-2 Inhibition Assay (Fluorometric)

This assay determines the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.[8]

Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.[8][9]

  • Inhibitor Preparation: Dissolve Gallic Acid and Indomethacin in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to be tested.

  • Reaction Setup: In a 96-well white opaque plate, add the following to designated wells:

    • Enzyme Control: 10 µL COX Assay Buffer.

    • Inhibitor Control: 10 µL of a known COX-2 inhibitor (e.g., Celecoxib, provided in the kit).[8]

    • Sample Wells: 10 µL of diluted Gallic Acid or Indomethacin.

  • Enzyme Addition: Add 80 µL of a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to all wells. Then, add 10 µL of the prepared COX-2 enzyme solution.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[8]

  • Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation/emission wavelength of 535/587 nm for 5-10 minutes.

  • Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Determine the IC50 value from the resulting dose-response curve.

Conclusion

The compiled data indicate that Gallic Acid is an effective anti-inflammatory agent, though less potent than the conventional NSAID, Indomethacin, particularly in the direct inhibition of the COX-2 enzyme. Its primary strength lies in its ability to modulate upstream inflammatory signaling pathways like NF-κB.[1] This mechanism suggests a broader spectrum of action that may offer advantages in complex inflammatory conditions. The provided protocols offer a standardized framework for researchers to benchmark novel compounds, such as the putative "this compound," against established anti-inflammatory agents.

References

Safety Operating Guide

Personal protective equipment for handling Galbinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Galbinic acid. As a preferred source for laboratory safety, this document aims to build trust by delivering value beyond the product itself through procedural, step-by-step guidance.

This compound is a depsidone, a type of polyphenolic compound, isolated from lichens such as Usnea undulata.[1][2] It is characterized as an off-white solid.[1] While extensive bioactivity data is not available, it has shown moderate activity against Gram-positive bacteria.[1]

Summary of Chemical Data

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 56691-88-4
Molecular Formula C₂₀H₁₄O₁₁
Molecular Weight 430.3 g/mol
Appearance Off-white solid
Solubility Soluble in ethanol, methanol, DMF, or DMSO.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific Recommendations
Eye and Face Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations where splashing is a risk.
Skin Wear chemical-resistant gloves (e.g., nitrile) at all times. A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.
Respiratory When handling the solid form, especially if dust may be generated, use a NIOSH-approved respirator with a particulate filter. Work in a well-ventilated area, preferably within a chemical fume hood.[3][7]
Hand Hygiene Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[5]

Operational Plan for Handling

Follow these procedural steps for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation of any dust or aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

2. Safe Handling Practices:

  • Avoid the formation of dust when handling the solid material.[5][7]

  • Use appropriate tools (e.g., spatulas) to handle the solid.

  • Keep the container tightly closed when not in use.[3][5]

  • Avoid contact with skin and eyes.[4][7]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7]

  • Protect from light and moisture.[5][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Skin Contact Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4][7]
Minor Spill For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for waste disposal. Clean the spill area with an appropriate solvent.
Major Spill For larger spills, evacuate the area and alert emergency responders. Prevent the spread of dust. Only personnel with appropriate training and PPE should attempt to clean up the spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound as hazardous chemical waste in accordance with all federal, state, and local regulations. Do not dispose of it down the drain or in the general trash.[3]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or containers that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. Dispose of the rinsed containers as directed by your institution's waste management protocols.

Workflow for Handling a Chemical Spill

The following diagram outlines the logical steps to be taken in the event of a chemical spill involving this compound.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Chemical Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess Alert_Minor Alert Personnel in Immediate Area Assess->Alert_Minor Minor Evacuate Evacuate the Area Assess->Evacuate Major Don_PPE Don Appropriate PPE Alert_Minor->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup_Minor Clean Up with Appropriate Materials Contain->Cleanup_Minor Dispose_Minor Dispose of Waste Properly Cleanup_Minor->Dispose_Minor Alert_Major Alert Emergency Responders (e.g., EHS) Evacuate->Alert_Major Secure Secure the Area (Prevent Entry) Alert_Major->Secure Cleanup_Major Allow Trained Personnel to Clean Up Secure->Cleanup_Major

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galbinic acid
Reactant of Route 2
Galbinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.